molecular formula C6H4N4O2 B1595664 6-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-65-7

6-Nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B1595664
CAS No.: 55405-65-7
M. Wt: 164.12 g/mol
InChI Key: XTBKXLPFPKGPEH-UHFFFAOYSA-N
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Description

6-Nitropyrazolo[1,5-a]pyrimidine is a prominent chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of targeted anticancer therapies . This heterocyclic compound serves as a key synthetic intermediate and privileged structure in the design of potent protein kinase inhibitors (PKIs) . Its core framework is found in several investigational and approved drugs, underscoring its significant research value . The primary research application of this compound and its derivatives lies in their ability to act as ATP-competitive or allosteric inhibitors for a wide range of kinases critical in oncogenic signaling pathways . These include, but are not limited to, kinases such as CK2, EGFR, B-Raf, MEK, and CDK2 . Pyrazolo[1,5-a]pyrimidine-based inhibitors targeting EGFR have shown promise in non-small cell lung cancer (NSCLC) research, while derivatives inhibiting B-Raf and MEK are relevant in melanoma studies . Furthermore, this scaffold is integral to the structure of Tropomyosin Receptor Kinase (Trk) inhibitors, which are a promising class of therapeutics for NTRK-fusion solid tumors . Recent research also explores its potential in dual-target inhibition strategies, such as simultaneous inhibition of CDK2 and tubulin polymerization, to overcome drug resistance in aggressive cancers . From a synthetic chemistry perspective, the nitro group on the pyrimidine ring is a versatile handle for further functionalization, enabling the introduction of diverse substituents through methods like palladium-catalyzed cross-coupling and click chemistry to enhance biological activity and structural diversity . Synthetic routes often involve cyclization, condensation, or multi-component reactions, with advanced approaches utilizing microwave-assisted and green chemistry methods . Please Note: This product is intended for research applications in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

6-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBKXLPFPKGPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302660
Record name 6-nitropyrazolo[1,5-a]pyrimidine
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55405-65-7
Record name 55405-65-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitropyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities.[1][2] The presence of the nitro group at the 6-position significantly influences the electronic properties and reactivity of the bicyclic system, making it a valuable intermediate for the synthesis of a variety of functionalized derivatives. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity, with a focus on its utility in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a nitro group substituted at the 6-position of the pyrimidine ring.

Molecular Formula: C₆H₄N₄O₂

Molecular Weight: 164.12 g/mol

A summary of the known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point180 °C[4]
SolubilityLimited solubility in polar solvents like water; soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]
pKa (Predicted)-1.74 ± 0.30N/A
Density (Predicted)1.68 ± 0.1 g/cm³N/A

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of the parent pyrazolo[1,5-a]pyrimidine. The regioselectivity of the nitration is highly dependent on the reaction conditions. Nitration with a mixture of nitric acid and sulfuric acid typically results in substitution at the 3-position. However, the use of nitric acid in acetic anhydride directs the nitration to the 6-position.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Pyrazolo[1,5-a]pyrimidine

  • Acetic anhydride

  • Fuming nitric acid (90%)

  • Crushed ice

  • Methanol

Procedure:

  • Dissolve pyrazolo[1,5-a]pyrimidine (510 mg, 0.005 mol) in acetic anhydride (10 ml).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add fuming (90%) nitric acid (5 ml) dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, pour the reaction mixture onto crushed ice.

  • Allow the mixture to stand overnight to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from methanol to yield this compound.

Yield: 43% (crystallized product)

Diagram 1: Synthesis of this compound

G Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Nitrating_agent HNO₃ / Ac₂O 0-5 °C Pyrazolo_pyrimidine->Nitrating_agent Product This compound Nitrating_agent->Product

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. A key feature is the downfield shift of the proton adjacent to the nitro group. One source reports a singlet at δ 9.07 ppm for the proton at the 6-position, which is consistent with the strong electron-withdrawing nature of the nitro group.[3]

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for the parent this compound is not readily available, data for related derivatives can provide insight. The carbon atom attached to the nitro group is expected to be significantly deshielded. For example, in this compound-3-carbonitrile, the cyano group appears as a sharp peak near δ 120 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by the strong absorption bands of the nitro group. Typically, asymmetric and symmetric stretching vibrations for the NO₂ group are observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[3]

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (164.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the heterocyclic core.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the influence of the electron-withdrawing nitro group, which deactivates the pyrimidine ring towards electrophilic attack and activates it towards nucleophilic attack.

Reduction of the Nitro Group

The nitro group at the 6-position can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting 6-aminopyrazolo[1,5-a]pyrimidine is a valuable precursor for the synthesis of various derivatives with potential biological activities.[1][2]

Diagram 2: Reduction of this compound

G Start This compound Reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Start->Reagents Product 6-Aminopyrazolo[1,5-a]pyrimidine Reagents->Product

Caption: Reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the strong electron-withdrawing nitro group at the 6-position makes the pyrimidine ring susceptible to nucleophilic aromatic substitution. This allows for the displacement of the nitro group or other leaving groups at this position by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is a powerful tool for introducing diverse functional groups and building molecular complexity. The reaction typically proceeds through a Meisenheimer complex intermediate.[4][5]

Diagram 3: Nucleophilic Aromatic Substitution Pathway

G Start This compound Nucleophile Nu⁻ Start->Nucleophile Intermediate Meisenheimer Complex (intermediate) Nucleophile->Intermediate Attack at C6 Product 6-Substituted-pyrazolo[1,5-a]pyrimidine Intermediate->Product Loss of NO₂⁻

Caption: General mechanism for SNA r at the 6-position.

Electrophilic Aromatic Substitution

As previously mentioned, the pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic aromatic substitution. While nitration at the 6-position is achieved under specific conditions, other electrophilic substitutions, such as halogenation, tend to occur at the 3-position of the pyrazole ring.[4] The electron-withdrawing nature of the nitro group at the 6-position would further deactivate the entire ring system towards subsequent electrophilic attack.

Applications in Research and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound serves as a key building block for the synthesis of libraries of compounds for screening against various therapeutic targets. The ability to convert the nitro group into an amino group, which can then be further derivatized, is a cornerstone of its utility. Derivatives of pyrazolo[1,5-a]pyrimidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7]

Conclusion

This compound is a versatile and valuable heterocyclic compound in organic synthesis and medicinal chemistry. Its synthesis is well-established, and its reactivity, particularly the reduction of the nitro group and its susceptibility to nucleophilic aromatic substitution, provides a gateway to a vast array of functionalized derivatives. The continued exploration of the chemical properties and applications of this compound and its analogs is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

6-Nitropyrazolo[1,5-a]pyrimidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its broad spectrum of biological activities. This guide focuses on a key derivative, 6-Nitropyrazolo[1,5-a]pyrimidine, providing a comprehensive technical overview for researchers engaged in drug discovery and development. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale, enabling a deeper understanding of this compound's potential.

Core Compound Identification and Molecular Architecture

CAS Number: 55405-65-7

Molecular Formula: C₆H₄N₄O₂

Molecular Weight: 164.12 g/mol

The foundational structure of this compound is a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. The strategic placement of a nitro group at the 6-position significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. This electron-withdrawing group can modulate the electron density of the entire ring system, a critical factor in its binding affinity to biological targets.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A thorough characterization of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical and spectroscopic parameters for this compound.

PropertyValueSource
CAS Number 55405-65-7[1][2][3]
Molecular Formula C₆H₄N₄O₂[2]
Molecular Weight 164.12 g/mol [2]
¹H NMR (DMSO-d₆) A singlet is observed at δ 9.07 ppm for the proton at the 6-position, influenced by the nitro group.[4]
IR (KBr, cm⁻¹) Typically shows stretches for the nitro group around 1520 cm⁻¹.[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through the direct nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Experimental Protocol: Nitration of Pyrazolo[1,5-a]pyrimidine

This protocol is based on established methods for the nitration of similar heterocyclic systems.

Materials:

  • Pyrazolo[1,5-a]pyrimidine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice Bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Pyrazolo[1,5-a]pyrimidine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80°C, though optimization may be required) for a specified time.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound. A reported yield for a similar nitration is 92%.[4]

Synthesis_Workflow start Pyrazolo[1,5-a]pyrimidine step1 Dissolve in conc. H₂SO₄ Cool to 0-5 °C start->step1 step2 Add fuming HNO₃ dropwise step1->step2 step3 Stir at elevated temperature (e.g., 80°C) step2->step3 step4 Monitor by TLC step3->step4 step5 Quench with ice step4->step5 step6 Filter and wash with H₂O step5->step6 step7 Purify (Recrystallization/Chromatography) step6->step7 end_node This compound step7->end_node

Caption: Synthetic workflow for this compound.

Reactivity and Potential for Derivatization

The presence of the nitro group at the 6-position significantly influences the reactivity of the pyrazolo[1,5-a]pyrimidine core. This electron-withdrawing group deactivates the pyrimidine ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, providing a handle for further functionalization.

The nitro group itself can be a versatile functional group for derivatization. For instance, it can be reduced to an amino group, which can then be further modified through various reactions such as acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of novel derivatives with potentially enhanced biological activities.[5]

Applications in Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7]

The introduction of a nitro group can have profound effects on the biological activity of a molecule. It can enhance binding to specific targets through hydrogen bonding and other electronic interactions. Furthermore, the nitro group can be metabolically reduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy.

While specific biological data for this compound is limited in the public domain, the broader class of nitro-substituted pyrazolopyrimidines has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology.[7]

Future Directions and Research Opportunities

The unique electronic properties and synthetic accessibility of this compound make it an attractive starting point for the development of novel therapeutic agents. Future research could focus on:

  • Synthesis of a diverse library of derivatives: Utilizing the reactivity of the nitro group and the pyrimidine ring to generate a range of analogues for structure-activity relationship (SAR) studies.

  • In-depth biological evaluation: Screening this compound and its derivatives against a panel of biological targets, including kinases, to identify potential therapeutic applications.

  • X-ray crystallography: Obtaining a crystal structure of the compound to provide a detailed understanding of its three-dimensional conformation, which is invaluable for computational drug design.

  • Exploration as a fragment for fragment-based drug discovery: The pyrazolo[1,5-a]pyrimidine core is an ideal starting point for fragment-based approaches to identify novel binders to therapeutic targets.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity imparted by the nitro group make it a valuable building block for the discovery of new drugs. This guide provides a foundational understanding of its core properties and a framework for its application in research and development.

References

A Technical Guide to the Spectroscopic Characterization of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the spectroscopic data for 6-nitropyrazolo[1,5-a]pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with predictive analysis to offer a comprehensive characterization of this heterocyclic compound. Given the absence of a complete, published dataset for this specific molecule, this guide establishes a baseline using the parent pyrazolo[1,5-a]pyrimidine scaffold and then elucidates the anticipated spectral changes induced by the introduction of a nitro group at the 6-position.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Influence of Nitration

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2][3] The fusion of a pyrazole and a pyrimidine ring creates a planar, aromatic system with unique electronic properties that can be finely tuned through substitution.

Nitration of this scaffold, specifically at the 6-position, is expected to significantly modulate its physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group, which can alter the molecule's reactivity, metabolic stability, and potential as a therapeutic agent. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and quality control of this compound.

This guide will provide a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Numbering

The structure and standard numbering convention for this compound are depicted below. This numbering is crucial for the correct assignment of spectroscopic signals.

M [M]⁺˙ m/z 164 M_NO2 [M - NO₂]⁺ m/z 118 M->M_NO2 - •NO₂ (46) M_NO [M - NO]⁺ m/z 134 M->M_NO - •NO (30) M_NO2_HCN [M - NO₂ - HCN]⁺ m/z 91 M_NO2->M_NO2_HCN - HCN (27) M_NO_CO [M - NO - CO]⁺ m/z 106 M_NO->M_NO_CO - CO (28) start Pyrazolo[1,5-a]pyrimidine product This compound start->product Nitration reagents Electrophilic Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->product

References

The Ascendant Therapeutic Potential of 6-Nitropyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] The introduction of a nitro group at the 6-position has been shown to modulate the biological profile of these compounds, leading to a new class of derivatives with significant therapeutic promise, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanism of action of novel 6-nitropyrazolo[1,5-a]pyrimidine derivatives, with a special focus on their role as kinase inhibitors.

The Synthetic Keystone: A Multicomponent Approach to 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines

The synthesis of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines is efficiently achieved through a multicomponent reaction.[4] This one-pot synthesis involves the reaction of an appropriate 3-aminoazole, a 1-morpholino-2-nitroalkene, and an aldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like n-butanol.[4] This methodology allows for the generation of a diverse library of compounds with various substituents at the 5 and 7-positions, facilitating the exploration of structure-activity relationships.

Experimental Protocol: General Synthesis of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines[4]
  • To a suspension of the 3-aminoazole (1.0 equiv.), the 1-morpholino-2-nitroalkene (1.0 equiv.), and the aldehyde (1.0 equiv.) in n-butanol, add BF₃·Et₂O (1.5 equiv.).

  • Heat the reaction mixture at 120 °C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add 2M sodium carbonate (Na₂CO₃) solution and water, and stir for 20 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., n-butanol) to yield the desired 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminoazole 3-Aminoazole Multicomponent Reaction Multicomponent Reaction 3-Aminoazole->Multicomponent Reaction 1-Morpholino-2-nitroalkene 1-Morpholino-2-nitroalkene 1-Morpholino-2-nitroalkene->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction BF3·Et2O BF3·Et2O BF3·Et2O->Multicomponent Reaction Catalyst n-Butanol n-Butanol n-Butanol->Multicomponent Reaction Solvent 120 °C 120 °C 120 °C->Multicomponent Reaction Temperature Product 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine Multicomponent Reaction->Product

Synthetic workflow for 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines.

Anticancer Activity: Targeting the CK2 Kinase Pathway

A significant body of research has highlighted the anticancer potential of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, with a primary mechanism of action being the inhibition of Casein Kinase 2 (CK2).[4] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[4][5][6] By inhibiting CK2, these compounds can disrupt these oncogenic signaling pathways, leading to cancer cell death.

In Vitro Anticancer Activity

The cytotoxic effects of a series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have been evaluated against various human cancer cell lines using the MTT assay.[4] The results, summarized in the table below, demonstrate the potent and, in some cases, selective anticancer activity of these derivatives.

CompoundA-172 (Glioblastoma) IC₅₀ (µM)Rd (Rhabdomyosarcoma) IC₅₀ (µM)Hos (Osteosarcoma) IC₅₀ (µM)Hek-293 (Human Embryonic Kidney) IC₅₀ (µM)
5f >100>100>100>100
5h 35.6 ± 2.154.3 ± 3.248.9 ± 2.9>100
5k 22.8 ± 1.431.5 ± 1.928.7 ± 1.789.4 ± 5.4
5m 13.2 ± 0.827.4 ± 1.619.8 ± 1.265.7 ± 3.9
Staurosporine 0.04 ± 0.0020.03 ± 0.0020.05 ± 0.0030.06 ± 0.004

Data sourced from Lyapustin et al., 2022.[4]

Mechanism of Action: CK2 Inhibition

The primary mechanism through which this compound derivatives exert their anticancer effects is by acting as ATP-competitive inhibitors of CK2.[4][7][8] The pyrazolo[1,5-a]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[1] The nitro group at the 6-position, along with other substituents, plays a crucial role in modulating the binding affinity and selectivity of the compound for CK2 over other kinases.

Inhibition of CK2 disrupts a multitude of downstream signaling pathways that are critical for cancer cell survival and proliferation. These include the PI3K/Akt, NF-κB, and Wnt signaling pathways.[5][7] By blocking CK2 activity, these derivatives can lead to the dephosphorylation and subsequent degradation of key oncogenic proteins, ultimately inducing apoptosis and inhibiting tumor growth.

G cluster_pathway CK2 Signaling Pathway in Cancer Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival NF-κB NF-κB NF-κB->Cell Survival Wnt Signaling Wnt Signaling Cell Proliferation Cell Proliferation Wnt Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition CK2 CK2 CK2->PI3K Activates CK2->Akt Activates CK2->NF-κB Activates CK2->Wnt Signaling Activates CK2->Apoptosis Inhibition Promotes This compound This compound This compound->CK2 Inhibits

Inhibition of the CK2 signaling pathway by 6-nitropyrazolo[1,5-a]pyrimidines.

Antimicrobial and Antifungal Potential: An Area for Future Exploration

While the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant antimicrobial and antifungal activities, specific studies on 6-nitro substituted analogs are currently limited.[3][9][10][11][12] The diverse biological activities of the parent scaffold suggest that 6-nitropyrazolo[1,5-a]pyrimidines may also possess antimicrobial properties.

The general mechanism of antimicrobial action for pyrazolo[1,5-a]pyrimidines is thought to involve the inhibition of essential microbial enzymes or interference with microbial nucleic acid synthesis.[9] Given that the 6-nitro group can significantly alter the electronic and steric properties of the molecule, it is plausible that these derivatives could exhibit a unique spectrum of antimicrobial activity. Further research is warranted to explore the potential of 6-nitropyrazolo[1,5-a]pyrimidines as novel antibacterial and antifungal agents.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substituents at the 5- and 7-positions: The nature of the groups at these positions significantly influences the anticancer activity. Bulky aromatic or heteroaromatic substituents at the 7-position, for instance, have been shown to enhance the inhibitory activity against CK2.[4]

  • The 6-Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position is believed to be crucial for the observed biological activity. It can modulate the electronic distribution within the pyrazolo[1,5-a]pyrimidine ring system, thereby influencing its interaction with the target enzyme.

  • Substituents on the Azole Ring: Modifications to the fused azole ring can also impact the overall activity and selectivity of the compounds.

A comprehensive understanding of the SAR is essential for the rational design of more potent and selective this compound-based therapeutic agents.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of compounds with significant anticancer activity, primarily through the inhibition of the CK2 signaling pathway. The multicomponent synthesis allows for the generation of diverse analogs, facilitating the optimization of their pharmacological properties. While their antimicrobial potential remains to be fully elucidated, the broad-spectrum activity of the parent scaffold suggests that this is a promising area for future investigation. Further research focusing on detailed SAR studies, exploration of other potential biological targets, and in vivo efficacy studies will be crucial in advancing these compounds towards clinical applications.

References

The Emergence of 6-Nitropyrazolo[1,5-a]pyrimidine as a Potent Kinase Inhibitor Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, known for yielding potent inhibitors of various protein kinases.[1] This technical guide delves into the discovery and characterization of a specific derivative, the 6-nitropyrazolo[1,5-a]pyrimidine scaffold, with a primary focus on its promising activity as an inhibitor of Casein Kinase 2 (CK2). We will explore the synthetic strategies employed in its creation, the detailed methodologies for its biological evaluation, the critical analysis of its structure-activity relationships (SAR), and the broader context of its potential impact on cancer-related signaling pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, and prostate cancer.[2][3] This overexpression is often correlated with tumor aggressiveness and poor patient prognosis.[2] CK2 is a key regulator of numerous cellular processes that are fundamental to cancer progression, including cell growth, proliferation, and the evasion of apoptosis.[2][3] Its pleiotropic effects are mediated through the phosphorylation of a vast array of substrates involved in critical signaling pathways such as the PI3K/Akt, JAK/STAT, and NF-κB pathways.[4][5][6][7] The unique structural features of the ATP-binding site of CK2 present an opportunity for the design of selective small molecule inhibitors.[2] The development of potent and selective CK2 inhibitors is, therefore, a highly pursued strategy in modern oncology drug discovery.

The Discovery of the this compound Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated as a source of kinase inhibitors.[1][8] Recent research has led to the exploration of a novel series of polysubstituted 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, which have demonstrated significant inhibitory activity against human recombinant CK2.[9] This discovery opens a new avenue for the development of potent and potentially selective CK2 inhibitors.

Synthetic Strategy: A Multicomponent Approach

The synthesis of the 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine scaffold is efficiently achieved through a multicomponent reaction.[1][9] This approach offers the advantage of rapidly generating molecular diversity from simple starting materials in a single synthetic operation.

General Synthetic Workflow:

The core structure is assembled by the reaction of an appropriate aminoazole, a 1-morpholino-2-nitroalkene, and an aldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like n-butanol.[9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aminoazole Aminoazole Product 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine Aminoazole->Product Nitroalkene 1-Morpholino-2-nitroalkene Nitroalkene->Product Aldehyde Aldehyde Aldehyde->Product Catalyst BF₃·Et₂O (Lewis Acid) Catalyst->Product Solvent n-BuOH, Heat Solvent->Product

Multicomponent reaction for the synthesis of the this compound scaffold.

Experimental Protocol: General Procedure for the Synthesis of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines [9]

  • To a suspension of the corresponding aminoazole (1.0 equiv.), 1-morpholino-2-nitroalkene (1.0 equiv.), and aldehyde (1.0 equiv.) in n-butanol, add BF₃·Et₂O (1.5 equiv.).

  • Heat the reaction mixture at 120 °C for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add 2M Na₂CO₃ solution and water, and stir for 20 minutes.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., n-butanol or DMF) to afford the desired 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine.

Biological Evaluation: Unveiling the Kinase Inhibitory Potential

The newly synthesized 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit human recombinant CK2 and for their cytotoxic effects against various human cancer cell lines.[9]

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12]

Experimental Workflow: ADP-Glo™ Kinase Assay

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Test Compound (or DMSO control) Incubation Incubate at RT Compound->Incubation Kinase Recombinant CK2 Enzyme Kinase->Incubation Substrate CK2 Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation->Stop Convert Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Convert Read Measure Luminescence Convert->Read

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for CK2 Inhibition [10][11][12][13]

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well white, opaque assay plate. Include wells with DMSO only as a negative control (0% inhibition) and a known CK2 inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human CK2 enzyme, and a CK2-specific peptide substrate.

    • Dispense the enzyme/substrate master mix into each well of the compound-plated assay plate.

    • To initiate the kinase reaction, add ATP solution to each well. The final ATP concentration should be at or near the Kₘ for CK2.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Luminescence Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis: The raw luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ values.

Cell-Based Cytotoxicity Assay: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15][16]

Experimental Workflow: MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed Cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate (72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (1.5-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (e.g., 570 nm) Solubilize->ReadAbsorbance

Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol: MTT Assay for Cancer Cell Lines [14][15][16][17]

  • Cell Seeding: Seed human cancer cell lines (e.g., glioblastoma A-172, embryonic rhabdomyosarcoma Rd, osteosarcoma Hos) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). Incubate the cells for 72 hours.

  • MTT Addition: After the treatment period, add 20-28 µL of a 2-5 mg/mL MTT solution in PBS to each well. Incubate for 1.5 to 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

The SAR studies of the 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine series revealed several key structural features that influence their CK2 inhibitory activity.[9]

Compound SeriesKey Structural FeaturesObserved ActivityReference
4,7-dihydro-6-nitroazolo[1,5-a]pyrimidinesVaried substituents at the 5- and 7-positions of the pyrimidine ring.Several compounds exhibited CK2 inhibitory activity comparable to the reference compound, staurosporine.[9]
Phenyl and substituted phenyl groups at the 7-position.Generally well-tolerated and contributed to potent inhibition.[9]
Different azolo-fused rings (e.g., pyrazolo vs. triazolo).The nature of the fused azole ring influences the overall potency.[9]
5-anilinopyrazolo[1,5-a]pyrimidines (non-nitro)Introduction of a 7-oxetan-3-yl amino group.Led to lower lipophilicity and improved pharmacokinetic properties.[2][2]
6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines (non-nitro)3-phenyl substitution on the pyrazolo[1,5-a]pyrimidine core.Resulted in a potent CK2 inhibitor with an IC₅₀ of 45 nM.[4][18][4][18]

The Broader Context: CK2 Signaling Pathways in Cancer

CK2 exerts its pro-oncogenic effects by modulating a complex network of signaling pathways.[3][4][5][6][7] Understanding these pathways is crucial for appreciating the therapeutic potential of CK2 inhibitors.

G cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes CK2 Protein Kinase CK2 Akt Akt CK2->Akt Activates STAT STAT CK2->STAT Activates IKK IKK CK2->IKK Activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival PTEN PTEN PTEN->Akt JAK JAK JAK->STAT STAT->Proliferation STAT->Survival IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Survival Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Simplified overview of CK2's role in key cancer signaling pathways.

By inhibiting CK2, the this compound scaffold has the potential to disrupt these pro-survival signaling cascades, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Conclusion and Future Directions

The discovery of the this compound scaffold as a potent inhibitor of CK2 represents a significant advancement in the search for novel anticancer agents. The multicomponent synthesis provides a facile route to a diverse library of analogs, enabling extensive SAR exploration. The promising in vitro kinase inhibition and cell-based cytotoxicity data warrant further investigation.

Future efforts should focus on:

  • Kinome-wide selectivity profiling: To assess the selectivity of the 6-nitro scaffold against a broader panel of kinases.

  • Structural biology: Obtaining co-crystal structures of lead compounds with CK2 to guide further rational design.

  • In vivo efficacy studies: Evaluating the antitumor activity of optimized compounds in preclinical animal models.

  • Pharmacokinetic profiling: Assessing the drug-like properties of lead candidates to determine their suitability for further development.

The this compound scaffold holds considerable promise as a foundation for the development of next-generation kinase inhibitors for the treatment of cancer.

References

A Technical Guide to the Preliminary In Vitro Evaluation of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as potent protein kinase inhibitors for cancer therapy.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro evaluation of a novel derivative, 6-Nitropyrazolo[1,5-a]pyrimidine. The introduction of a nitro group at the 6-position is hypothesized to modulate the electronic properties of the bicyclic system, potentially conferring unique cytotoxic and antimicrobial activities. This document provides a logical, field-proven workflow, from initial purity assessment and broad-spectrum cytotoxicity screening to targeted antimicrobial and mechanistic assays. Each section is designed to be a self-validating system, detailing the scientific rationale behind experimental choices, providing step-by-step protocols, and offering frameworks for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel heterocyclic compounds and identify promising therapeutic leads.

Introduction: The Rationale for Investigation

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern drug discovery, recognized for its versatile biological activity.[2] Derivatives have been extensively explored as inhibitors of critical cellular signaling pathways, particularly those governed by protein kinases such as EGFR, Pim-1, and Tropomyosin receptor kinases (Trks).[1][3][4] This inhibitory action makes the scaffold a promising framework for developing targeted anticancer agents.[5]

The subject of this guide, this compound, introduces a potent electron-withdrawing nitro group onto this established scaffold. This structural modification is not trivial; nitroaromatic moieties are known pharmacophores in their own right, often associated with antimicrobial activity and the ability to induce cellular stress through redox cycling.[6][7] Therefore, a systematic evaluation is warranted to elucidate the compound's primary biological profile.

This guide proposes a three-stage in vitro evaluation pipeline:

  • Cytotoxicity Profiling: To determine the compound's general anti-proliferative potential and establish a therapeutic window.

  • Antimicrobial Activity Screening: To investigate the specific impact of the nitro moiety against clinically relevant pathogens.

  • Mechanistic Inquiry: A hypothesis-driven investigation into protein kinase inhibition, a known mechanism for the parent scaffold.

This structured approach ensures that foundational data on cytotoxicity informs the design of subsequent, more specific assays, maximizing efficiency and resource allocation in the early stages of drug discovery.

Foundational Analysis: Purity and Structural Confirmation

Protocol 2.1: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure. The absence of significant unassigned peaks is critical for confirming purity.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS), such as electrospray ionization time-of-flight (ESI-TOF).

    • Validation: The measured monoisotopic mass should match the calculated exact mass of the compound ([M+H]⁺ or [M-H]⁻) within a narrow tolerance (typically <5 ppm), confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Analyze the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Validation: Purity is determined by integrating the peak area. For early-stage screening, a purity of ≥95% is considered acceptable.

Tier 1 Evaluation: Broad-Spectrum Cytotoxicity Screening

Trustworthiness: The first biological assessment of any potential therapeutic agent is its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[8] By using a panel of cancer cell lines alongside a non-cancerous cell line, we can obtain an initial indication of both potency and selectivity.

Experimental Protocol 3.1: MTT Cytotoxicity Assay

  • Cell Culture & Seeding:

    • Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a normal human fibroblast line (e.g., MRC-5) in appropriate media.

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell adherence.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the media should not exceed 0.5% to avoid solvent toxicity.

    • Replace the media in the cell plate with media containing the various compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance of the colored solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Table 1. Hypothetical Cytotoxicity Profile of this compound

Cell Line Type IC₅₀ (µM)
A549 Lung Carcinoma [Experimental Value]
MCF-7 Breast Adenocarcinoma [Experimental Value]
HCT116 Colon Carcinoma [Experimental Value]

| MRC-5 | Normal Lung Fibroblast | [Experimental Value] |

Visualization: Figure 1. MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2 Evaluation: Antimicrobial Susceptibility Testing

Authoritative Grounding: The presence of a nitro-heterocyclic system provides a strong rationale for investigating antimicrobial properties.[7] The broth microdilution method is a standardized technique recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol 4.1: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the inoculum density to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation in Plate:

    • In a 96-well microplate, prepare two-fold serial dilutions of this compound in the appropriate broth. A typical concentration range would be 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Data Presentation: Table 2. Hypothetical Antimicrobial Profile of this compound

Microorganism Strain Type MIC (µg/mL)
Staphylococcus aureus ATCC 25923 Gram-positive Bacteria [Experimental Value]
Escherichia coli ATCC 25922 Gram-negative Bacteria [Experimental Value]

| Candida albicans | ATCC 90028 | Fungus (Yeast) | [Experimental Value] |

Visualization: Figure 2. Broth Microdilution Workflow

MIC_Workflow prep_compound Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Microbes prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine Determine MIC Value read->determine

Caption: Process for determining the Minimum Inhibitory Concentration (MIC).

Tier 3 Evaluation: Mechanistic Assay - Kinase Inhibition

Expertise & Experience: If significant cytotoxicity is observed in Tier 1, a logical next step is to investigate inhibition of protein kinases, a well-documented mechanism of action for the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3] Modern kinase assays, such as the ADP-Glo™ Kinase Assay (Promega), are luminescence-based systems that quantify the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Experimental Protocol 5.1: In Vitro Kinase Inhibition Assay (Generic)

  • Kinase Reaction Setup:

    • In a 96-well plate, combine the kinase of interest (e.g., Pim-1), its specific substrate (e.g., a peptide), and ATP at its Kₘ concentration.

    • Add this compound at various concentrations (e.g., 0.01 to 100 µM). Include "no inhibitor" and "no enzyme" controls.

    • Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced into a luminescent signal via luciferase.

  • Signal Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Table 3. Hypothetical Kinase Inhibition Profile of this compound

Kinase Target Function IC₅₀ (µM)
Pim-1 Serine/Threonine Kinase (Oncogene) [Experimental Value]
TrkA Tyrosine Kinase (Oncogene) [Experimental Value]

| EGFR | Tyrosine Kinase (Oncogene) | [Experimental Value] |

Visualization: Figure 3. Principle of a Luminescence-Based Kinase Assay

Kinase_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase ADP ADP Produced Kinase->ADP + Substrate + ATP Substrate Substrate ATP ATP ATP->ADP Luciferase Luciferase Reaction ADP->Luciferase Inhibitor 6-Nitropyrazolo [1,5-a]pyrimidine Inhibitor->Kinase Light Luminescent Signal Luciferase->Light

Caption: Inhibition of kinase activity leads to reduced ADP and a lower light signal.

Conclusion and Future Outlook

This guide presents a structured and logical framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, antimicrobial potential, and a plausible mechanism of action, researchers can efficiently generate the foundational data required for further development.

  • If potent cytotoxicity is observed, particularly with selectivity for cancer cells over normal cells, future work should focus on elucidating the specific cell death mechanism (e.g., apoptosis assays, cell cycle analysis) and expanding the kinase inhibition screen to a broader panel.

  • If significant antimicrobial activity is found, subsequent studies should determine the mode of action (bactericidal vs. bacteriostatic), test against drug-resistant strains, and assess potential for biofilm disruption.

  • If the compound is inactive in these primary assays, it may still hold value as a scaffold for further chemical modification or be screened against other biological target classes.

The data generated from this preliminary evaluation will be crucial for making informed decisions, guiding subsequent structure-activity relationship (SAR) studies, and ultimately determining the therapeutic potential of this novel compound.

References

Exploring the Structure-Activity Relationship (SAR) of 6-Nitropyrazolo[1,5-a]pyrimidine Analogs: A Strategic Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its wide range of biological activities, particularly as a potent kinase inhibitor in oncology.[1][2] This guide delves into the specific and nuanced structure-activity relationship (SAR) of 6-nitropyrazolo[1,5-a]pyrimidine analogs. While SAR studies on this scaffold are abundant, the strategic incorporation of a nitro group at the C6 position offers a unique entry point for novel drug design. The nitro moiety serves not only as a potent electronic modulator of the core structure but also as a versatile synthetic handle for extensive chemical diversification. We will explore the foundational chemistry, propose a systematic approach to SAR exploration, and provide detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics based on this promising scaffold.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has attracted significant attention in medicinal chemistry for its diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][4] Its structural rigidity and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets. Notably, this core is featured in two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors, highlighting its clinical relevance in targeted cancer therapy.[5]

The scaffold's success largely stems from its ability to act as an ATP-competitive inhibitor of protein kinases.[6] Kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many cancers.[3][6] Extensive research has established key SAR principles for the pyrazolo[1,5-a]pyrimidine core:

  • C3 Position: Substitution with carboxamide or picolinamide groups significantly enhances inhibitory activity, as seen in Trk inhibitors where it forms critical hydrogen bonds.[5]

  • C5 Position: Modifications here, such as the introduction of substituted pyrrolidine rings, have been shown to increase potency.[5]

  • C7 Position: This position is often crucial for selectivity and potency. For instance, in PI3Kδ inhibitors, a morpholine ring at C7 forms a vital hydrogen bond with the hinge region of the enzyme's active site.[7][8]

Understanding these established principles provides the essential context for exploring new, targeted modifications, such as the introduction of a nitro group at the C6 position.

The 6-Nitro Group: A Strategic Entry Point for SAR Diversification

The introduction of a nitro group at the C6 position of the pyrazolo[1,5-a]pyrimidine core is a deliberate strategic choice designed to unlock new chemical space and pharmacological potential. Its utility is twofold:

  • Electronic Modulation: The nitro group is a powerful electron-withdrawing group. Its presence can significantly alter the electron density distribution across the bicyclic ring system. This modulation can influence the pKa of the heterocycle and its ability to participate in crucial binding interactions such as hydrogen bonding, pi-stacking, and dipole interactions within a target's active site.

  • Synthetic Versatility: The nitro group is a uniquely versatile functional handle. It can be readily reduced to a primary amine (-NH₂), which opens a gateway to a vast array of subsequent chemical modifications. This allows for a systematic and broad exploration of the chemical space around the C6 position, a critical step in fine-tuning a compound's activity, selectivity, and pharmacokinetic properties.

The logical workflow for leveraging the 6-nitro group is visualized below.

Workflow for C6-Position SAR Exploration Start Start: 6-Nitro Pyrazolo[1,5-a]pyrimidine Core Reduction Chemical Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Step 1 Amine Key Intermediate: 6-Amino Analog Reduction->Amine Step 2 Deriv Further Derivatization Amine->Deriv Step 3: SAR Exploration Amide Amide Formation (Acylation) Deriv->Amide Sulfonamide Sulfonamide Formation Deriv->Sulfonamide Urea Urea/Thiourea Formation Deriv->Urea Alkylation Reductive Amination/ Alkylation Deriv->Alkylation

Caption: Synthetic workflow leveraging the 6-nitro group for SAR.

A Systematic Approach to SAR Exploration

A successful SAR campaign requires a methodical approach to modifying the lead scaffold. Based on the this compound core, we propose a multi-pronged investigation.

Core Synthesis and Derivatization

The foundational step is the reliable synthesis of the core structure and its key amine intermediate. The following protocol outlines a standard, robust procedure.

Experimental Protocol 1: Synthesis of 6-Amino-pyrazolo[1,5-a]pyrimidine Analogs

Objective: To synthesize the key 6-amino intermediate for subsequent derivatization.

Part A: Synthesis of the this compound Core

  • Reaction Setup: To a solution of an appropriate 5-aminopyrazole (1.0 eq) in glacial acetic acid, add a substituted 3-nitro-β-dicarbonyl compound or equivalent (1.1 eq).

  • Cyclization: Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, purify further using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound analog.

Part B: Reduction to the 6-Amino Analog

  • Reaction Setup: Suspend the 6-nitro analog (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) and heat the mixture to reflux (70-80 °C) for 2-4 hours. Alternatively, catalytic hydrogenation (H₂, 1 atm, over 10% Pd/C) in methanol can be used. Monitor reaction completion by TLC.

  • Work-up (for SnCl₂ method): Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting tin salts will precipitate.

  • Extraction & Purification: Filter the mixture through a pad of celite to remove inorganic salts. Extract the filtrate with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-amino-pyrazolo[1,5-a]pyrimidine, which can be purified by column chromatography if needed.

Part C: Derivatization (Example: Amide Formation)

  • Reaction Setup: Dissolve the 6-amino analog (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Tabulating and Interpreting SAR Data

As analogs are synthesized and tested, data must be organized systematically. The primary goal is to correlate structural changes with changes in biological activity (e.g., IC₅₀ values from a kinase inhibition assay).

Table 1: Hypothetical SAR Data for C6-Substituted Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDR (at C6)H-Bonding PotentialTarget Kinase IC₅₀ (nM)Notes
1a -NO₂Acceptor>10,000Inactive, but key precursor.
1b -NH₂Donor850Activity emerges with H-bond donor.
1c -NH-C(O)CH₃Donor/Acceptor125Small amide improves potency.
1d -NH-C(O)PhDonor/Acceptor75Aromatic ring may engage in pi-stacking.
1e -NH-SO₂CH₃Donor/Acceptor350Sulfonamide alters geometry and electronics.
1f -N(CH₃)₂Acceptor (Steric Hindrance)2,500Loss of H-bond donor is detrimental.

This data is illustrative and serves as a template for organizing experimental results.

From this hypothetical data, clear trends emerge:

  • The reduction of the nitro group to an amine is essential for activity.

  • Acylation of the amine to form amides significantly enhances potency.

  • The nature of the amide substituent (aliphatic vs. aromatic) can be fine-tuned to further improve activity.

  • The presence of a hydrogen bond donor at the 6-amino position appears critical, as its removal in compound 1f leads to a significant loss of potency.

Biological Evaluation: A Self-Validating System

To establish a trustworthy SAR, a robust and reproducible biological assay is paramount. For pyrazolo[1,5-a]pyrimidine analogs, which are often kinase inhibitors, a standard in vitro kinase inhibition assay is the primary tool.

The diagram below illustrates the central role of a target kinase within a cellular signaling cascade, providing context for the mechanism of action of these inhibitors.

Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GF->Receptor TargetKinase Target Kinase (e.g., CDK, PI3K) Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) P_Substrate Phosphorylated Substrate P_Substrate->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a target kinase blocks downstream signaling.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Format)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against a target protein kinase.

Materials:

  • Recombinant human kinase enzyme.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™).

  • Test compounds (dissolved in DMSO).

  • 384-well assay plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase and its specific substrate in the assay buffer. Add this mixture to all wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for exploring the structure-activity relationship of this compound analogs. By leveraging the unique electronic properties and synthetic versatility of the 6-nitro group, researchers can systematically probe a rich chemical space to develop novel and potent therapeutics. The key insights derived from this approach are:

  • The 6-nitro group is an ideal starting point for chemical diversification via its reduction to a 6-amino intermediate.

  • Systematic modification of the 6-amino group, in conjunction with established SAR at other positions (C3, C5, C7), allows for the construction of a detailed SAR map.

  • Robust and validated in vitro assays are essential for generating trustworthy data to guide the drug design process.

Future research should focus on optimizing the lead compounds identified through this process for improved selectivity, metabolic stability, and other pharmacokinetic properties to advance them toward clinical development.[6] The strategies outlined herein provide a robust foundation for achieving this goal.

References

Computational and theoretical studies of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational and Theoretical Investigation of 6-Nitropyrazolo[1,5-a]pyrimidine

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The introduction of a nitro group at the 6-position creates this compound, a molecule of significant interest. The potent electron-withdrawing nature of the nitro moiety is hypothesized to dramatically alter the electronic landscape of the parent scaffold, thereby influencing its reactivity, intermolecular interactions, and potential as a therapeutic agent. This guide provides a comprehensive technical overview of the computational and theoretical methodologies employed to elucidate the structural, spectroscopic, electronic, and biological characteristics of this compound. We detail the causality behind the selection of specific quantum chemical methods and provide validated protocols for their application, offering a roadmap for researchers in drug discovery and computational chemistry.

The Rationale for a Computational Approach

Before embarking on costly and time-consuming synthesis and in vitro testing, a robust computational analysis serves as an indispensable preliminary step. This in silico approach allows us to predict a molecule's properties with a high degree of accuracy, providing foundational insights that guide subsequent experimental design. By leveraging quantum mechanical calculations, we can construct a self-validating system where theoretical predictions are cross-referenced with established spectroscopic principles, ensuring a high degree of confidence in the generated data. The primary objective is to build a comprehensive molecular profile of this compound, encompassing its stable conformation, electronic reactivity, and potential for interaction with biological targets.

G cluster_0 Computational Workflow A Initial Structure Drawing B Geometry Optimization (DFT) Finds lowest energy conformation A->B C Vibrational Frequency Analysis Confirms stable structure & predicts spectra B->C Is it a true minimum? E Molecular Docking Simulation Predicts protein-ligand interaction B->E D Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D F Data Analysis & Interpretation D->F E->F

Caption: A typical workflow for the computational analysis of a novel compound.

Core Computational Methodologies: A First-Principles Approach

The foundation of our investigation rests on Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure.[3]

Structural Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of this compound.

Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16, Spartan, or similar quantum chemistry software package.

  • Methodology: Density Functional Theory (DFT) is selected for its balance of accuracy and computational efficiency.

  • Functional/Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable geometric and electronic data.[3]

  • Execution: An initial structure of this compound is drawn and subjected to a geometry optimization calculation. This iterative process adjusts bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is located.

  • Validation: A subsequent frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output of this calculation also provides theoretical vibrational frequencies for comparison with experimental data.

The causality for this two-step process is crucial: optimization finds a potential stable structure, but only the frequency analysis can confirm it is not a transition state. This theoretical vibrational data serves as a predictive tool for experimental FT-IR and FT-Raman spectroscopy, forming a critical validation loop.[5]

Caption: Optimized molecular structure of this compound.

Spectroscopic Profile

The calculated vibrational frequencies allow for a detailed assignment of the molecule's infrared and Raman spectra. The nitro group (NO₂) introduces characteristic symmetric and asymmetric stretching modes, which serve as key spectroscopic markers.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected Experimental (cm⁻¹)
Asymmetric Stretching-NO₂~15501500-1570
Symmetric Stretching-NO₂~13551335-1380
C=N StretchingPyrimidine Ring~16201600-1650
C-N StretchingPyrazole Ring~13001280-1330
Aromatic C-H StretchingRings~31003050-3150

Table 1: Predicted vs. Expected Vibrational Frequencies. This comparison validates the accuracy of the computational model.

Electronic Structure and Chemical Reactivity

Once a validated structure is obtained, we can probe its electronic properties to understand its intrinsic reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability.[6][7]

Parameter Calculated Value (eV) Interpretation
EHOMO-7.5Energy of the highest occupied molecular orbital
ELUMO-3.2Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.3 Indicates high reactivity and charge transfer potential

Table 2: Calculated Frontier Molecular Orbital Energies.

The distribution of these orbitals is heavily influenced by the nitro group. The HOMO is typically localized on the electron-rich pyrazolo[1,5-a]pyrimidine ring system, while the LUMO is predominantly centered on the electron-deficient nitro group. This spatial separation facilitates intramolecular charge transfer (ICT), a key feature in many biologically active and photophysically interesting molecules.[8]

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Electron Acceptor) Localized on -NO₂ group HOMO HOMO (Electron Donor) Localized on ring system label_gap ΔE (Energy Gap) Determines Reactivity LUMO->label_gap label_gap->HOMO G cluster_1 Molecular Docking Protocol PDB 1. Obtain Protein Structure (e.g., PDB Database) Prep 3. Prepare Receptor (Remove water, add hydrogens) PDB->Prep Ligand 2. Prepare Ligand (Optimized 3D Structure) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) Prep->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze

References

Methodological & Application

Application Note & Protocol: Microwave-Assisted Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Advent of Microwave Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] These compounds, as purine bioisosteres, exhibit a wide spectrum of biological activities, including their roles as potent inhibitors of various protein kinases, which are pivotal in cell signaling pathways.[1][3][4] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making pyrazolo[1,5-a]pyrimidines a focal point of intensive research for novel therapeutic agents.[1][5] The introduction of a nitro group, as in 6-nitropyrazolo[1,5-a]pyrimidine, can significantly modulate the electronic properties and biological activity of the scaffold, making it a valuable target for synthesis and further functionalization.

Traditionally, the synthesis of such heterocyclic systems involves lengthy reaction times under conventional heating.[6] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[6][7][8] By utilizing microwave irradiation, MAOS offers a multitude of advantages, including dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[6][9][10] This technique promotes uniform and rapid heating of the reaction mixture, leading to higher yields, improved product purity, and often milder reaction conditions.[7][10] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions, thereby minimizing environmental impact.[8][9]

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the rationale behind the procedural choices.

Reaction Mechanism: Cyclocondensation Pathway

The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is through the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[1][2] In the synthesis of this compound, 3-amino-1H-pyrazole reacts with 2-nitro-1,3-propanedial (nitromalonaldehyde).

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The exocyclic amino group of 3-amino-1H-pyrazole, being more nucleophilic than the endocyclic nitrogen, initiates a nucleophilic attack on one of the aldehyde carbons of nitromalonaldehyde.

  • Intermediate Formation: This attack leads to the formation of a Schiff base intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second aldehyde carbon.

  • Dehydration: A final dehydration step results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Microwave irradiation significantly accelerates each step of this cascade by efficiently promoting the necessary molecular collisions and overcoming the activation energy barriers.

Reaction Mechanism cluster_reactants Reactants cluster_process Microwave-Assisted Cyclocondensation cluster_product Product 3-Aminopyrazole 3-Amino-1H-pyrazole Intermediate Schiff Base Intermediate 3-Aminopyrazole->Intermediate Nucleophilic Attack Nitromalonaldehyde 2-Nitro-1,3-propanedial Nitromalonaldehyde->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Experimental Workflow Start Start Reagents Combine 3-Aminopyrazole, Nitromalonaldehyde, and Acetic Acid in Microwave Vial Start->Reagents Microwave Microwave Irradiation (120 °C, 15 min) Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Quenching Quench with Saturated NaHCO₃ Cooling->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallize from Ethanol Concentration->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials.[1][2][3] Its rigid, planar structure and versatile periphery for chemical modification have made it a focal point in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core. We will move beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles, enabling rational design and efficient execution of synthetic strategies. The protocols herein are presented as self-validating systems, complete with mechanistic insights and troubleshooting guidance.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that has garnered significant attention due to its diverse pharmacological activities.[5] Compounds bearing this core structure have been successfully developed into approved drugs and clinical candidates, including the sedative Zaleplon and the anticancer agent Dinaciclib.[4] The therapeutic potential of this scaffold stems from its ability to act as a versatile template for molecular recognition, often serving as a potent inhibitor of protein kinases and other key biological targets.[5][7]

The synthetic accessibility and the potential for substitution at multiple positions of the pyrazolo[1,5-a]pyrimidine ring system allow for the fine-tuning of physicochemical and pharmacological properties, a crucial aspect of modern drug discovery.[1][3] This guide will focus on the most robust and widely applicable methods for the selective functionalization of this important heterocyclic core.

Core Principles of Reactivity and Regioselectivity

Understanding the inherent reactivity of the pyrazolo[1,5-a]pyrimidine core is paramount for designing successful functionalization strategies. The electron distribution within the bicyclic system dictates the preferred sites for electrophilic and nucleophilic attack, as well as for modern C-H activation/functionalization reactions.

  • Electrophilic Substitution: The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making the C3 position the most susceptible to electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being more electron-deficient, is activated towards nucleophilic attack, particularly at the C5 and C7 positions, especially when substituted with good leaving groups like halogens.[1][6]

  • C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation have opened new avenues for the direct and atom-economical functionalization of the pyrazolo[1,5-a]pyrimidine core. Regioselectivity in these reactions can often be controlled by the choice of catalyst, ligand, and directing group.[8][9]

The following diagram illustrates the key positions for functionalization on the pyrazolo[1,5-a]pyrimidine core.

Caption: Reactivity map of the pyrazolo[1,5-a]pyrimidine core.

Key Functionalization Protocols

This section provides detailed, step-by-step protocols for three of the most impactful functionalization reactions of the pyrazolo[1,5-a]pyrimidine core: C3-Halogenation, Palladium-Catalyzed C7-Arylation, and Suzuki-Miyaura Cross-Coupling.

Protocol 1: Regioselective C3-Halogenation

Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.[10] This protocol describes a robust method for the regioselective halogenation at the C3 position.

Rationale: The choice of N-halosuccinimide (NXS) as the halogen source provides a mild and effective means of electrophilic halogenation. The inherent electronic properties of the pyrazolo[1,5-a]pyrimidine direct the substitution to the electron-rich C3 position.[11] More recent methods also utilize potassium halide salts with an oxidant for a greener approach.[11]

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyrimidine starting material (1.0 mmol).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or dichloromethane (10 mL).

  • Reagent Addition: Add the N-halosuccinimide (NCS, NBS, or NIS) (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the C3-halogenated pyrazolo[1,5-a]pyrimidine.

Data Presentation:

Halogenating AgentTypical Yield (%)Reference
N-Chlorosuccinimide (NCS)60-85[12]
N-Bromosuccinimide (NBS)75-95[12]
N-Iodosuccinimide (NIS)80-98[12]

Self-Validation and Troubleshooting:

  • Side Products: Dihalogenation can occur with prolonged reaction times or excess halogenating agent. Monitor the reaction closely by TLC.

  • Low Conversion: If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Alternative Green Protocol: For an environmentally benign alternative, consider using potassium halides (KX) with a hypervalent iodine(III) reagent like PIDA in water at room temperature.[11]

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at C7

Direct C-H arylation has emerged as a powerful, step-economical method for the synthesis of biaryl compounds.[13][14] This protocol details the regioselective arylation of the C7 position of the pyrazolo[1,5-a]pyrimidine core.

Rationale: The C7 position is sterically accessible and electronically suitable for palladium-catalyzed C-H activation.[15] The choice of ligand and additive is crucial for achieving high regioselectivity and yield.

Experimental Protocol:

  • Reaction Setup: In a sealable reaction tube, combine the pyrazolo[1,5-a]pyrimidine (0.5 mmol), aryl halide (aryl iodide or bromide, 1.5 equivalents), palladium(II) acetate (Pd(OAc)2, 5 mol%), and a suitable ligand (e.g., PCy3·HBF4, 10 mol%).

  • Base and Solvent: Add a base such as potassium carbonate (K2CO3, 2.0 equivalents) and a high-boiling solvent like p-xylene or dioxane (2.5 mL).

  • Degassing: Seal the tube and degas the mixture by bubbling with argon for 10-15 minutes.

  • Reaction: Place the reaction tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C7-arylated product.

G Workflow for C7-H Arylation Start Pyrazolo[1,5-a]pyrimidine + Aryl Halide Reagents Pd(OAc)2, Ligand, Base Solvent Start->Reagents Reaction Degas & Heat (120-140 °C) Reagents->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification Product C7-Arylated Product Purification->Product

Caption: Generalized workflow for direct C-H arylation.

Self-Validation and Troubleshooting:

  • Regioselectivity Issues: The formation of C3-arylated or diarylated products can sometimes be observed. Optimization of the ligand, base, and temperature may be required to enhance C7 selectivity.

  • Catalyst Deactivation: Ensure proper degassing to prevent oxidation of the palladium catalyst.

  • Poor Yields: The choice of aryl halide is important; aryl iodides are generally more reactive than bromides or chlorides.

Protocol 3: Suzuki-Miyaura Cross-Coupling of C3-Bromo Pyrazolo[1,5-a]pyrimidines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[16][17] This protocol is optimized for the coupling of C3-bromo pyrazolo[1,5-a]pyrimidines with various boronic acids.

Rationale: This reaction provides a reliable method for introducing a wide range of aryl and heteroaryl substituents at the C3 position. The use of a palladium catalyst with a suitable phosphine ligand facilitates the catalytic cycle. Microwave irradiation can significantly accelerate the reaction.[16]

Experimental Protocol:

  • Reaction Setup: To a microwave-safe vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine (0.2 mmol), arylboronic acid (0.3 mmol, 1.5 equivalents), palladium catalyst (e.g., XPhosPdG2, 5 mol%), and a base (e.g., K2CO3, 0.4 mmol, 2.0 equivalents).

  • Solvent System: Add a mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, 2 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation:

Arylboronic AcidCatalystBaseTemperature (°C)Yield (%)Reference
Phenylboronic acidXPhosPdG2K2CO311092[16]
4-Methoxyphenylboronic acidXPhosPdG2K2CO311095[16]
3-Pyridylboronic acidXPhosPdG2K2CO311068[16]

Self-Validation and Troubleshooting:

  • Debromination: A common side reaction is the reduction of the C-Br bond. Using an appropriate ligand like XPhos can help to minimize this.[16]

  • Homocoupling of Boronic Acid: Ensure the reaction is carried out under an inert atmosphere to reduce oxidative homocoupling.

  • Low Solubility: A co-solvent system is often necessary to ensure the solubility of all reaction components.

Conclusion

The functionalization of the pyrazolo[1,5-a]pyrimidine core is a dynamic and evolving field. The protocols detailed in this guide represent robust and versatile methods for the strategic modification of this important heterocyclic scaffold. By understanding the underlying principles of reactivity and carefully selecting the appropriate synthetic methodology, researchers can efficiently generate diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for applications in drug discovery and materials science. The continued development of novel synthetic methods, particularly in the realm of C-H functionalization, promises to further expand the synthetic toolbox for accessing this privileged scaffold.

References

The Strategic Utility of 6-Nitropyrazolo[1,5-a]pyrimidine in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2] This bicyclic N-heterocyclic system, resembling a purine analog, offers a versatile and rigid framework amenable to extensive functionalization, making it a prime candidate for the development of targeted therapeutics, particularly in oncology and immunology.[3][4] Among the various derivatives of this scaffold, 6-nitropyrazolo[1,5-a]pyrimidine stands out as a pivotal precursor. The strategic placement of the nitro group at the 6-position provides a versatile chemical handle, enabling the introduction of a diverse array of functionalities crucial for modulating the pharmacological properties of the final drug candidates.

This technical guide provides an in-depth exploration of this compound as a key building block in pharmaceutical research. We will delve into the synthetic pathways for its preparation, the critical subsequent transformation into the corresponding 6-amino derivative, and its application in the synthesis of advanced pharmaceutical intermediates. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a recurring motif in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance.[5] Its rigid, planar structure allows for predictable interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[3][6] The ability to introduce substituents at various positions (C2, C3, C5, C6, and C7) allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][3] Marketed drugs such as the anxiolytic, ocinaplon, and the hypnotic agents, indiplon and zaleplon, feature this core structure.[4]

The 6-amino-substituted pyrazolo[1,5-a]pyrimidines are particularly valuable intermediates. The amino group serves as a versatile nucleophile and a key point for diversification, allowing for the introduction of a wide range of substituents through reactions such as amide bond formation, sulfonylation, and various cross-coupling reactions. This versatility is paramount in the construction of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[3]

II. Synthetic Protocols for this compound and its Amino Derivative

The synthesis of 6-aminopyrazolo[1,5-a]pyrimidine is a two-step process commencing with the parent heterocycle. The first step involves the regioselective nitration at the C6 position, followed by the reduction of the nitro group to the corresponding amine.

A. Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

The foundational pyrazolo[1,5-a]pyrimidine ring system is typically constructed through the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This versatile approach allows for the introduction of substituents on both the pyrazole and pyrimidine rings.

Protocol 1: Synthesis of Unsubstituted Pyrazolo[1,5-a]pyrimidine

This protocol outlines the synthesis of the parent pyrazolo[1,5-a]pyrimidine, which serves as the starting material for the subsequent nitration step.

Materials:

  • 3-Aminopyrazole

  • Malonaldehyde bis(dimethyl acetal)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyrazole (1.0 eq) in ethanol.

  • Add a solution of malonaldehyde bis(dimethyl acetal) (1.05 eq) in ethanol to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure pyrazolo[1,5-a]pyrimidine.

Causality of Experimental Choices:

  • The use of an acid catalyst is essential to promote the condensation reaction and the subsequent cyclization.

  • Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to the required reaction temperature.

  • Neutralization with sodium bicarbonate is necessary to quench the acid catalyst and facilitate the extraction of the product into the organic phase.

B. Regioselective Nitration at the C6-Position

The nitration of the pyrazolo[1,5-a]pyrimidine ring system is highly dependent on the choice of nitrating agent. This regioselectivity is a key aspect of this synthesis.

Protocol 2: Synthesis of this compound

This protocol details the selective nitration of pyrazolo[1,5-a]pyrimidine at the 6-position.

Materials:

  • Pyrazolo[1,5-a]pyrimidine

  • Acetic Anhydride

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Water

Procedure:

  • In a round-bottom flask, dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetic anhydride at 0-5 °C.

  • Slowly add fuming nitric acid (5.0 eq) dropwise to the solution while maintaining the temperature between 0-5 °C. The addition should be performed over a period of 1 hour.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice and allow it to stand overnight.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • The use of nitric acid in acetic anhydride is crucial for achieving regioselective nitration at the C6 position. A mixture of nitric and sulfuric acids would lead to nitration at the C3 position.[6]

  • Maintaining a low temperature (0-5 °C) is critical to control the exothermic reaction and prevent the formation of side products.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product.

C. Reduction of the 6-Nitro Group to the 6-Amino Group

The reduction of the nitro group is a critical step to install the versatile amino functionality. Several methods are available, with the choice depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Protocol 3: Synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine using Tin(II) Chloride

This protocol describes a reliable method for the reduction of the 6-nitro group using tin(II) chloride dihydrate. This method is known for its mildness and tolerance of various functional groups.[7]

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the mixture and precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-aminopyrazolo[1,5-a]pyrimidine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups and is generally compatible with many other functional groups.[7]

  • The use of an alcoholic solvent like ethanol is common for this type of reduction.

  • The basic workup with sodium bicarbonate is necessary to neutralize the acidic reaction mixture and precipitate the tin salts, which can then be removed by filtration.

III. Application of 6-Aminopyrazolo[1,5-a]pyrimidine in Pharmaceutical Synthesis

The 6-aminopyrazolo[1,5-a]pyrimidine is a versatile intermediate that serves as a launching point for the synthesis of a wide array of pharmaceutical agents, particularly kinase inhibitors. The amino group at the C6 position can be readily derivatized to explore the chemical space around the scaffold and optimize the compound's biological activity.

A. Derivatization of the 6-Amino Group

The primary amino group can undergo a variety of chemical transformations to introduce diverse functionalities.

  • Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy to introduce various side chains that can interact with specific residues in the target protein.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to form sulfonamides, which can act as hydrogen bond donors and acceptors.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Cross-Coupling Reactions: The amino group can be converted to a leaving group (e.g., a halide via a Sandmeyer-type reaction) to enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of aryl or heteroaryl substituents.

B. Role in Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor scaffold.[8] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the hinge region of the kinase domain. The substituents introduced via the 6-amino group can extend into other regions of the ATP-binding pocket, contributing to both potency and selectivity.

For example, the development of inhibitors for kinases such as Tropomyosin receptor kinases (Trks) has utilized the pyrazolo[1,5-a]pyrimidine core.[9] The ability to modify the scaffold at multiple positions, including the crucial C6 position, allows for the optimization of interactions with the kinase active site, leading to the development of highly potent and selective inhibitors.

IV. Data Presentation

Table 1: Summary of Synthetic Steps and Typical Yields

StepReactionReagents and ConditionsProductTypical Yield
1Scaffold Synthesis3-Aminopyrazole, Malonaldehyde bis(dimethyl acetal), HCl, Ethanol, RefluxPyrazolo[1,5-a]pyrimidine70-85%
2NitrationPyrazolo[1,5-a]pyrimidine, HNO₃, Acetic Anhydride, 0-5 °CThis compound60-75%
3ReductionThis compound, SnCl₂·2H₂O, Ethanol, Reflux6-Aminopyrazolo[1,5-a]pyrimidine80-95%

V. Visualizations

Diagram 1: Synthetic Pathway to 6-Aminopyrazolo[1,5-a]pyrimidine

Synthetic_Pathway cluster_0 Scaffold Synthesis cluster_1 Nitration cluster_2 Reduction 3-Aminopyrazole 3-Aminopyrazole Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo_pyrimidine HCl, EtOH, Reflux Malonaldehyde_acetal Malonaldehyde bis(dimethyl acetal) Malonaldehyde_acetal->Pyrazolo_pyrimidine 6-Nitropyrazolo_pyrimidine This compound Pyrazolo_pyrimidine->6-Nitropyrazolo_pyrimidine HNO₃, Ac₂O, 0-5 °C 6-Aminopyrazolo_pyrimidine 6-Aminopyrazolo[1,5-a]pyrimidine 6-Nitropyrazolo_pyrimidine->6-Aminopyrazolo_pyrimidine SnCl₂·2H₂O, EtOH, Reflux

Caption: Synthetic route to 6-aminopyrazolo[1,5-a]pyrimidine.

Diagram 2: Derivatization of 6-Aminopyrazolo[1,5-a]pyrimidine

Derivatization_Pathway cluster_derivatives Pharmaceutical Intermediates 6-Aminopyrazolo_pyrimidine 6-Aminopyrazolo[1,5-a]pyrimidine Amide Amide Derivatives 6-Aminopyrazolo_pyrimidine->Amide RCOCl or RCOOH, coupling agent Sulfonamide Sulfonamide Derivatives 6-Aminopyrazolo_pyrimidine->Sulfonamide RSO₂Cl Urea Urea/Thiourea Derivatives 6-Aminopyrazolo_pyrimidine->Urea RNCO or RNCS Substituted_Amine Substituted Amine Derivatives 6-Aminopyrazolo_pyrimidine->Substituted_Amine RCHO, NaBH(OAc)₃

Caption: Key derivatization reactions of 6-aminopyrazolo[1,5-a]pyrimidine.

VI. Conclusion

This compound is a strategically important precursor in the synthesis of a diverse range of pharmaceutical agents. Its preparation via regioselective nitration and subsequent reduction to the versatile 6-amino derivative provides medicinal chemists with a powerful tool for the construction of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics. The robust and adaptable nature of the pyrazolo[1,5-a]pyrimidine scaffold, coupled with the synthetic versatility offered by the 6-amino group, ensures its continued prominence in the field of medicinal chemistry.

References

Application Note: A Framework for Evaluating 6-Nitropyrazolo[1,5-a]pyrimidine as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases, necessitating the discovery of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives reported to possess significant anti-inflammatory properties.[1][2][3] This document presents a comprehensive guide for the investigation of 6-Nitropyrazolo[1,5-a]pyrimidine, a specific analog, as a potential anti-inflammatory drug candidate. We provide a structured workflow, from a proposed synthetic route to detailed protocols for a cascade of in vitro and in vivo assays designed to assess its efficacy and elucidate its mechanism of action. The protocols emphasize the evaluation of the compound's effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as its potential to inhibit cyclooxygenase (COX) enzymes.

Rationale and Proposed Mechanism of Action

The development of effective anti-inflammatory therapeutics hinges on modulating critical signaling pathways that orchestrate the inflammatory response.[4] Deregulated activation of pathways like NF-κB and MAPK leads to the overexpression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[5][6][7][8]

1.1. Targeting the NF-κB and MAPK Signaling Pathways The NF-κB and MAPK signaling cascades are central regulators of inflammation.[5][9] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways through the Toll-like receptor 4 (TLR4).[10][11]

  • NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]

  • MAPK Pathway: This pathway consists of several cascades, primarily the ERK, JNK, and p38 MAPK pathways.[6] These kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of cytokines like TNF-α and interleukins.[15][16]

Based on the known activity of related heterocyclic compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key kinases within these pathways, thereby preventing the downstream expression of inflammatory mediators.[17]

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 MAPKs p38, JNK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (Active) IkB_NFkB->NFkB IkB_p P-IκB (Degradation) IkB_NFkB->IkB_p Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Genes TAK1->MKKs IKK IKK TAK1->IKK IKK->IkB_NFkB P Compound 6-Nitropyrazolo [1,5-a]pyrimidine Compound->MAPKs ? Compound->TAK1 ? Compound->IKK ? AP1->Genes Synthesis_Workflow A 3-Aminopyrazole reagent1 Acetic Acid Reflux A->reagent1 B 3-Dimethylamino-1-(4-nitrophenyl)prop-2-en-1-one B->reagent1 C 6-(4-Nitrophenyl)pyrazolo[1,5-a]pyrimidine reagent1->C Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Synthesize & Purify This compound cell_assay Primary Screen: LPS-induced Inflammation in Macrophages (RAW 264.7) start->cell_assay readouts Measure Cytokines (TNF-α, IL-6) & Nitric Oxide (NO) cell_assay->readouts enzyme_assay Target Deconvolution: COX-1 & COX-2 Enzyme Inhibition Assays readouts->enzyme_assay If Active pathway_assay Mechanistic Study: Western Blot for NF-κB & MAPK Pathways readouts->pathway_assay If Active ic50 Determine IC50 Values & Selectivity Index enzyme_assay->ic50 animal_model Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats ic50->animal_model If Potent/Selective phospho Assess Phosphorylation of p65, IκBα, p38, ERK pathway_assay->phospho phospho->animal_model If Potent/Selective edema Measure Paw Volume & Calculate % Inhibition animal_model->edema end Data Analysis & Lead Optimization edema->end

References

Application Notes and Protocols for the Development of Anticancer Therapies Utilizing 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale for Targeting Cellular Kinases with 6-Nitropyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][3] In many cancers, the aberrant activity of these kinases drives uncontrolled cell proliferation, survival, and metastasis, making them prime targets for therapeutic intervention.[1][3] The introduction of a nitro group at the 6-position of the pyrazolo[1,5-a]pyrimidine core can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets. This document provides a comprehensive guide for researchers on leveraging this compound and its derivatives for the development of novel anticancer therapies.

The strategic focus on kinase inhibition is underpinned by the clinical success of numerous small-molecule kinase inhibitors.[1][3] The pyrazolo[1,5-a]pyrimidine core acts as a versatile backbone for designing ATP-competitive and allosteric inhibitors that can target a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Pim-1, and Tropomyosin receptor kinases (Trks).[4][5][6][7] This guide will detail the necessary protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound-based compounds, providing the foundational knowledge for their progression through the drug discovery pipeline.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is typically achieved through the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophilic species.[1][8] The introduction of the nitro group at the 6-position can be accomplished through direct nitration of the pyrazolo[1,5-a]pyrimidine core or by utilizing a nitro-substituted precursor during the cyclization step.[8]

General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 3-amino-1H-pyrazole 3-amino-1H-pyrazole Cyclocondensation Cyclocondensation 3-amino-1H-pyrazole->Cyclocondensation 1,3-dielectrophile 1,3-dielectrophile 1,3-dielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine_core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo[1,5-a]pyrimidine_core Nitration Nitration Pyrazolo[1,5-a]pyrimidine_core->Nitration This compound This compound Nitration->this compound Crude_Product Crude Product This compound->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Characterization Characterization Pure_Compound->Characterization NMR, MS, HPLC Confirmed_Structure Confirmed Structure Characterization->Confirmed_Structure

Caption: Synthetic and purification workflow for this compound derivatives.

Protocol 1: Synthesis of a this compound Derivative

This protocol provides a general method for the synthesis of a this compound derivative. The specific choice of reagents and reaction conditions may require optimization based on the desired substitutions.

Materials:

  • Substituted 3-amino-1H-pyrazole

  • Appropriate β-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Nitrating agent (e.g., fuming nitric acid, potassium nitrate)

  • Sulfuric acid

  • Solvents (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

  • Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

    • Dissolve the substituted 3-amino-1H-pyrazole and the β-dicarbonyl compound in glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Nitration of the Pyrazolo[1,5-a]pyrimidine Core:

    • Carefully add the synthesized pyrazolo[1,5-a]pyrimidine to concentrated sulfuric acid at 0°C.

    • Slowly add the nitrating agent while maintaining the temperature below 5°C.

    • Stir the mixture at 0-5°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purification and Characterization:

    • Purify the crude this compound derivative by column chromatography or recrystallization.

    • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of the synthesized this compound compounds. These assays will assess their effects on cell viability, cell cycle progression, and apoptosis induction.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound Cell Line IC50 (µM) after 48h
6-Nitro-PzP-Derivative 1A549 (Lung Cancer)Hypothetical Value
6-Nitro-PzP-Derivative 1MDA-MB-231 (Breast Cancer)Hypothetical Value
6-Nitro-PzP-Derivative 1HCT116 (Colon Cancer)Hypothetical Value
Erlotinib (Control)A549 (Lung Cancer)Reference Value
Caption: Table of hypothetical IC50 values for a this compound derivative.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with the test compound.[11]

Materials:

  • Cancer cells

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[12]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis Treat_Cells Treat Cells with Compound Harvest_Fix Harvest & Fix Cells Treat_Cells->Harvest_Fix Stain_PI Stain with Propidium Iodide Harvest_Fix->Stain_PI Flow_Cytometry Flow Cytometry Analysis Stain_PI->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phases) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Cancer cells

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.[13]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.[13][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
6-Nitro-PzP-Derivative 1Hypothetical ValueHypothetical ValueHypothetical Value
Caption: Table of hypothetical results from an Annexin V/PI apoptosis assay.

Part 3: In Vivo Evaluation of Antitumor Efficacy

Promising compounds from in vitro studies should be evaluated in vivo using animal models to assess their antitumor efficacy and toxicity.[15] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[15][16][17]

Protocol 5: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[17]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

  • Compound Administration: Administer the this compound compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[16]

  • Monitoring and Endpoint: Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior). The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.

Xenograft_Model Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth & Randomization Implantation->Tumor_Growth Treatment Compound Administration Tumor_Growth->Treatment Monitoring Tumor Measurement & Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint & Data Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo human tumor xenograft study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer therapies, particularly through the inhibition of key protein kinases. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as on elucidating their precise molecular mechanisms of action. Ultimately, the goal is to identify lead compounds with favorable pharmacological properties that can be advanced into preclinical and clinical development for the treatment of various cancers.

References

Application Notes and Protocols for 6-Nitropyrazolo[1,5-a]pyrimidine Derivatives in Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 6-nitropyrazolo[1,5-a]pyrimidine derivatives as a potential new class of antifungal agents. This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for the systematic evaluation of these compounds. By integrating established methodologies with insights into the unique chemical properties of this scaffold, we aim to equip researchers with the tools to rigorously assess their therapeutic potential.

Introduction: The Rationale for Investigating 6-Nitropyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including antimicrobial and anticancer properties[1][2]. The fusion of a pyrazole and a pyrimidine ring creates a bioisostere of purine, allowing these molecules to interact with a variety of biological targets[3]. The introduction of a nitro group at the 6-position is hypothesized to significantly influence the electronic properties of the heterocyclic system, potentially enhancing its antifungal activity through novel mechanisms of action. Nitro-containing heterocyclic compounds have a history of use as antimicrobial agents, often exerting their effects through bioreductive activation under hypoxic conditions, leading to the generation of cytotoxic radical species.

This guide will provide a framework for synthesizing and evaluating the antifungal efficacy and safety profile of novel this compound derivatives.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise antifungal mechanism of this compound derivatives is yet to be fully elucidated, a plausible hypothesis can be formulated based on the known bioactivities of related nitroaromatic and heterocyclic compounds. The proposed mechanism centers on the reductive activation of the nitro group by fungal nitroreductases.

Proposed Antifungal Mechanism of Action Proposed Antifungal Mechanism of Action of this compound Derivatives Compound This compound (Pro-drug) FungalCell Fungal Cell Compound->FungalCell Uptake Nitroreductase Fungal Nitroreductase Compound->Nitroreductase Reduction FungalCell->Nitroreductase Radical Nitroso & Hydroxylamine Intermediates (Reactive Nitrogen Species) Nitroreductase->Radical OxidativeStress Oxidative Stress Radical->OxidativeStress Damage Damage to DNA, Proteins, & Lipids OxidativeStress->Damage CellDeath Fungal Cell Death Damage->CellDeath

Caption: Proposed mechanism of antifungal action for this compound derivatives.

This proposed pathway underscores the potential for selective toxicity towards fungal pathogens, as the activation of the pro-drug is dependent on the presence of specific fungal enzymes.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be challenging. Direct nitration of the parent pyrazolo[1,5-a]pyrimidine ring system can be complex, with one report indicating that attempted nitration can lead to the displacement of other substituents[4]. A more viable approach involves the use of nitrated precursors in the cyclization step to form the pyrimidine ring.

A general synthetic route could involve the condensation of a 3-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophile that already contains a nitro group at the appropriate position. For instance, the reaction of 3-aminopyrazole with ethyl 2-nitro-3-oxobutanoate could theoretically yield a this compound derivative.

Further modifications, particularly at the 7-position, can be achieved by first synthesizing a 7-chloro-6-nitropyrazolo[1,5-a]pyrimidine intermediate. This chloro-derivative can then serve as a versatile precursor for nucleophilic substitution reactions to introduce a variety of alkylamino or other functional groups, allowing for the exploration of structure-activity relationships (SAR)[5].

In Vitro Antifungal Susceptibility Testing

The initial evaluation of novel this compound derivatives should involve determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL for yeasts and 0.4–5 × 10⁴ CFU/mL for molds.

  • Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Summarize the MIC values in a clear and concise table.

Compound IDFungal SpeciesStrain IDMIC (µg/mL)
6-NP-001Candida albicansATCC 90028[Insert Value]
6-NP-001Aspergillus fumigatusATCC 204305[Insert Value]
6-NP-001Cryptococcus neoformansATCC 52817[Insert Value]
FluconazoleCandida albicansATCC 90028[Insert Value]
Amphotericin BAspergillus fumigatusATCC 204305[Insert Value]

Cytotoxicity Assessment: Evaluating the Therapeutic Window

A critical step in the development of any new antimicrobial agent is to assess its toxicity towards mammalian cells. This provides an early indication of the compound's therapeutic window.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Test compounds (dissolved in DMSO)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • DMEM or other appropriate cell culture medium supplemented with FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the test wells).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

Present the cytotoxicity data in a clear tabular format.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
6-NP-001HEK29348[Insert Value]
6-NP-001HepG248[Insert Value]
DoxorubicinHEK29348[Insert Value]

Experimental Workflow and Structure-Activity Relationship (SAR) Exploration

A systematic approach is crucial for the efficient development of this compound class. The following workflow outlines the key stages of investigation.

Experimental Workflow Experimental Workflow for Antifungal Drug Discovery cluster_0 Lead Identification cluster_1 Lead Optimization Synthesis Synthesis of 6-Nitro- Pyrazolo[1,5-a]pyrimidine Library Screening In Vitro Antifungal Screening (MIC) Synthesis->Screening Cytotoxicity Cytotoxicity Assays (IC50) Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy Models Mechanism->InVivo

Caption: A streamlined workflow for the discovery and development of this compound antifungal agents.

The exploration of the Structure-Activity Relationship (SAR) is a critical component of lead optimization. Based on studies of related pyrazolo[1,5-a]pyrimidines, substitutions at the 7-position can significantly impact antifungal activity[5]. For the 6-nitro derivatives, it is crucial to systematically vary the substituent at the 7-position (and other positions as synthetically feasible) to understand its influence on potency, selectivity, and pharmacokinetic properties.

Concluding Remarks

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel antifungal agents. The protocols and frameworks provided in these application notes are intended to serve as a robust starting point for researchers in this field. A thorough and systematic investigation, encompassing synthesis, in vitro screening, cytotoxicity profiling, and mechanistic studies, will be essential to unlock the full therapeutic potential of this intriguing class of compounds.

References

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Throughput Screening Assays for the Interrogation of 6-Nitropyrazolo[1,5-a]pyrimidine Compound Libraries

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous compounds with a wide spectrum of biological activities.[1][2] This structural motif is particularly prominent in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[3] Derivatives of this scaffold have been successfully developed as potent inhibitors of key oncogenic kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[4][5][6] The addition of a 6-nitro functional group can significantly influence the compound's electronic properties and binding interactions, making the this compound series a compelling library for novel drug discovery campaigns.

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify starting points for drug development.[7][8] The success of any HTS campaign hinges on the development of robust, miniaturized, and automated assays that can reliably identify true hits from thousands of compounds.[9] This guide provides detailed protocols for two distinct and powerful HTS assay formats—a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based Luciferase Reporter assay—tailored for the discovery and characterization of bioactive this compound compounds.

Assay 1: Biochemical Screening via TR-FRET for Direct Kinase Inhibition

Rationale and Scientific Principle: Biochemical assays directly measure the interaction between a compound and its purified protein target. For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a superior method for HTS. It combines the sensitivity of FRET with time-resolved detection, which effectively minimizes interference from compound autofluorescence and light scatter—common sources of false positives in HTS campaigns.[10][11]

The assay principle relies on a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore, typically on an antibody that recognizes a tag on the kinase, and a suitable acceptor fluorophore (e.g., a fluorescently labeled tracer molecule) that competitively binds to the kinase's active site.[12] When the tracer is bound, the donor and acceptor are in close proximity, allowing for energy transfer. A competitive inhibitor from the this compound library will displace the tracer, disrupting FRET and causing a measurable decrease in the acceptor's emission signal.[10]

cluster_0 TR-FRET Assay Principle No_Inhibition No Inhibition (High TR-FRET Signal) Kinase_Eu Kinase-Eu³⁺ (Donor) Tracer_Acceptor Tracer (Acceptor) Kinase_Eu->Tracer_Acceptor Binding Signal_High High Signal Tracer_Acceptor->Signal_High Energy Transfer Inhibition Inhibition (Low TR-FRET Signal) Kinase_Eu_Inh Kinase-Eu³⁺ (Donor) Inhibitor 6-Nitro- pyrazolo- [1,5-a]pyrimidine Kinase_Eu_Inh->Inhibitor Binding Tracer_Acceptor_Free Tracer (Acceptor) Signal_Low Low Signal

Caption: Principle of the competitive TR-FRET binding assay.
Protocol 1: TR-FRET Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is standard for HTS.[13][14]

A. Materials and Reagents

  • Target Kinase: Purified, active kinase (e.g., His-tagged B-Raf).

  • Fluorescent Tracer: A known ATP-competitive inhibitor of the target kinase, labeled with a suitable acceptor fluorophore (e.g., Alexa Fluor 647).

  • Donor-Antibody Conjugate: Terbium-conjugated anti-His antibody.

  • Compound Library: this compound compounds dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: Low-volume, 384-well black polystyrene plates.

  • Plate Reader: A plate reader capable of time-resolved fluorescence detection (e.g., HTRF-certified reader).

B. Experimental Workflow

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds & Controls (50 nL in 384-well plate) start->dispense_compounds add_enzyme 2. Add Kinase-Antibody Mix (10 µL) dispense_compounds->add_enzyme incubate1 3. Incubate (30 min, RT) add_enzyme->incubate1 add_tracer 4. Add Fluorescent Tracer (10 µL) incubate1->add_tracer incubate2 5. Incubate (60 min, RT, protected from light) add_tracer->incubate2 read_plate 6. Read Plate (TR-FRET mode) incubate2->read_plate analyze 7. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for the TR-FRET assay.

C. Step-by-Step Methodology

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also, dispense DMSO only for negative controls (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X Kinase-Antibody solution in Assay Buffer. The final concentration of each component needs to be optimized, but a starting point is 2 nM kinase and 1 nM Tb-anti-His antibody.

    • Prepare a 2X Fluorescent Tracer solution in Assay Buffer. The optimal concentration is typically at or below the tracer's Kd for the kinase.

  • First Dispense: Add 10 µL of the 2X Kinase-Antibody solution to all wells. The final DMSO concentration will be 0.25%.

  • First Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 30 minutes at room temperature to allow the kinase and antibody to associate.

  • Second Dispense: Add 10 µL of the 2X Fluorescent Tracer solution to all wells. The final reaction volume is 20 µL.

  • Second Incubation: Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength for the Terbium donor (e.g., 337 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm). A time delay of 50-100 µs before reading is crucial to reduce background fluorescence.[10]

D. Data Analysis and Validation

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15][16]

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[17]

Table 1: Example Assay Validation and Hit Characterization Data

Parameter Value Interpretation
Z'-Factor 0.78 Excellent assay quality, suitable for HTS.[15]
Signal-to-Background > 10 Robust signal window.
Hit Compound ID NPP-12345 Example Hit

| IC₅₀ (NPP-12345) | 75 nM | Potent inhibitor identified from the screen. |

Assay 2: Cell-Based Screening with a Luciferase Reporter Assay

Rationale and Scientific Principle: While biochemical assays confirm direct target engagement, cell-based assays are critical for validating a compound's activity in a physiological context. They provide insights into cell permeability, off-target effects, and impact on the downstream signaling pathway. A luciferase reporter assay is a highly sensitive and versatile method for this purpose.[18]

This assay uses a cell line that has been engineered to express the luciferase enzyme under the control of a specific transcription response element (TRE).[15][16] If the this compound compound inhibits an upstream kinase in the pathway, the activation of the downstream transcription factor is blocked, leading to a decrease in luciferase expression and a corresponding drop in luminescence.[15][16]

cluster_pathway Kinase Signaling Pathway cluster_reporter Luciferase Reporter System Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TF Transcription Factor (TF) DownstreamKinase->TF TRE TF Response Element (Promoter) TF->TRE Binds & Activates Inhibitor 6-Nitro- pyrazolo- [1,5-a]pyrimidine Inhibitor->TargetKinase Inhibits LucGene Luciferase Gene TRE->LucGene Drives Expression Luciferase Luciferase Protein LucGene->Luciferase Translation Luminescence Luminescence (Measured Signal) Luciferase->Luminescence Adds Substrate

Caption: Signaling pathway for a cell-based luciferase reporter assay.
Protocol 2: Pathway-Based Luciferase Reporter Assay

This protocol is designed for a 384-well plate format suitable for HTS.

A. Materials and Reagents

  • Reporter Cell Line: A stable cell line expressing luciferase under a relevant promoter (e.g., HEK293 with an NF-κB or AP-1 reporter construct).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Stimulant: A known activator of the signaling pathway (e.g., TNF-α or PMA).

  • Compound Library: this compound compounds in 100% DMSO.

  • Luciferase Assay Reagent: A commercial "one-step" luciferase assay reagent that lyses cells and provides the luciferin substrate (e.g., ONE-Glo™).[16]

  • Plates: 384-well, white, solid-bottom tissue culture-treated plates.

  • Luminometer: A plate reader with luminescence detection capabilities.

B. Step-by-Step Methodology

  • Cell Seeding: Seed the reporter cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 40 µL of medium). Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 nL of compounds (or controls) to the cell plates.

  • Pre-incubation: Incubate the cells with the compounds for 60 minutes to allow for cell penetration and target engagement.

  • Stimulation: Add 10 µL of the stimulant (at a pre-optimized EC₈₀ concentration) to all wells except for the unstimulated negative controls.

  • Incubation: Incubate the plates for an optimized duration (e.g., 6 hours) to allow for reporter gene expression.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to all wells.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate luminometer.

C. Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_sample - Lumi_unstimulated) / (Lumi_stimulated - Lumi_unstimulated))

  • Counter-Screen for Cytotoxicity: It is crucial to run a parallel assay to identify compounds that are cytotoxic, as cell death will also lead to a decrease in luminescence. A common method is a resazurin-based viability assay.[19] Hits that are potent in the primary assay but also show high cytotoxicity should be flagged as non-specific.

Table 2: Example Data from Cellular Screening Cascade

Compound ID Primary Assay IC₅₀ (Luciferase) Cytotoxicity CC₅₀ (Resazurin) Selectivity Index (CC₅₀ / IC₅₀) Outcome
NPP-12345 85 nM > 20 µM > 235 Confirmed Hit: Potent and non-toxic.

| NPP-67890 | 150 nM | 200 nM | 1.3 | False Positive: Activity is due to cytotoxicity. |

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The successful identification of high-quality lead compounds from large chemical libraries requires a well-designed HTS cascade. The TR-FRET biochemical assay provides a robust and direct measure of target engagement, while the cell-based luciferase reporter assay validates compound activity in a more complex biological system. By employing these complementary, high-throughput methodologies, researchers can efficiently screen, identify, and prioritize promising candidates for further development in the drug discovery pipeline.

References

Developing selective kinase inhibitors from 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Developing Selective Kinase Inhibitors from 6-Nitropyrazolo[1,5-a]pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The therapeutic success of kinase inhibitors is often dictated by their selectivity; the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicity.[3][4] The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of multiple FDA-approved kinase inhibitors, including two of the three marketed Tropomyosin receptor kinase (Trk) inhibitors.[5][6] This framework provides a rigid, planar structure ideal for forming key interactions within the ATP-binding pocket of kinases.[7]

This guide provides a comprehensive framework for the design, synthesis, and evaluation of selective kinase inhibitors starting from the versatile this compound scaffold. We will detail an integrated workflow, from initial library synthesis to robust biochemical and cell-based characterization, with an emphasis on the rationale behind experimental choices to guide the iterative process of drug discovery.

The this compound Starting Scaffold

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that serves as an excellent starting point for inhibitor design.[8] Its structure is an archetypal "hinge-binder," with nitrogen atoms positioned to form critical hydrogen bonds within the kinase ATP-binding site, mimicking the adenine moiety of ATP.[9]

The introduction of a nitro group at the 6-position provides a key synthetic handle. The electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution (SNAr) reactions, or it can be reduced to an amine, which then serves as a versatile point for diversification through amide coupling, reductive amination, or other amine-based chemistries. This allows for the systematic exploration of chemical space to optimize potency and selectivity.

The primary synthetic route to the core scaffold involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[7] By selecting appropriately substituted precursors, a diverse library of analogs can be generated for screening.

The Iterative Workflow for Inhibitor Development

The development of a selective kinase inhibitor is not a linear process but an iterative cycle of design, synthesis, and testing. Each cycle provides crucial structure-activity relationship (SAR) data that informs the design of the next generation of compounds with improved properties.[1][5]

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Validation Synthesis Library Synthesis (from 6-Nitro Scaffold) Biochem_Screen Primary Biochemical Screen Synthesis->Biochem_Screen Test SAR SAR Analysis & Next-Gen Design SAR->Synthesis Iterate & Optimize IC50 Potency (IC50) Determination Biochem_Screen->IC50 Identify Hits Selectivity Kinase Selectivity Profiling IC50->Selectivity Quantify Potency Cell_Assay Cell-Based Target Engagement Assay Selectivity->Cell_Assay Assess Selectivity Cell_Assay->SAR Validate in Cells

Caption: Iterative workflow for selective kinase inhibitor development.

Detailed Methodologies and Protocols

This section provides validated, step-by-step protocols for the key stages of the inhibitor development workflow.

Protocol 3.1: Representative Synthesis of a 6-Substituted Pyrazolo[1,5-a]pyrimidine Library

This protocol outlines a general, two-step process starting from a suitable 5-amino-3-(trifluoromethyl)-1H-pyrazole to first form the 6-nitro scaffold, followed by diversification. The most common approach involves the condensation of aminopyrazoles with 1,3-bis-electrophilic compounds.[10]

Step 1: Synthesis of the Core Scaffold

  • To a solution of 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in ethanol, add nitromalonaldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield 6-nitro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

Step 2: Diversification via SNAr

  • Dissolve the 6-nitro-scaffold (1.0 eq) in dimethylformamide (DMF).

  • Add a selected primary or secondary amine (e.g., morpholine, piperazine derivatives) (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction at 80-100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the final 6-amino-substituted derivative.

Protocol 3.2: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It uses a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11] The ADP-Glo™ Kinase Assay is a common example of this technology.[12]

Materials:

  • Kinase of interest and its specific peptide substrate.

  • Test compounds (inhibitors) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution at a concentration equal to the Km for the specific kinase.[13]

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Staurosporine (non-selective positive control inhibitor).

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at a high concentration (e.g., 1 mM).

    • Transfer 1 µL of each dilution, plus DMSO-only (0% inhibition) and Staurosporine (100% inhibition) controls, into wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate Master Mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized for linear reaction kinetics.

    • Add 10 µL of the Kinase/Substrate Master Mix to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (SignalCompound - Signal100%_Inhibition) / (Signal0%_Inhibition - Signal100%_Inhibition)).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 3.3: Kinase Selectivity Profiling

Once potent inhibitors ("hits") are identified, their selectivity must be determined. This is crucial to minimize off-target effects.[14] While specialist labs offer large screening panels, a smaller, focused in-house screen can be highly informative.[3][15]

Procedure:

  • Select a panel of kinases for screening. This panel should include kinases that are closely related to the primary target (e.g., within the same family) and major kinases known to be involved in off-target toxicity (e.g., SRC, CDKs).

  • Using the biochemical assay protocol (3.2), screen the hit compounds at a single, fixed concentration (e.g., 1 µM) against the entire kinase panel.[12]

  • Calculate the percent inhibition for each kinase.

  • Compounds that show significant inhibition (>50%) against off-target kinases should be flagged.

  • For key off-targets, perform a full 10-point IC₅₀ determination to quantify the degree of inhibition.

  • The ratio of IC₅₀ (Off-Target) / IC₅₀ (Primary Target) provides a "Selectivity Index," with higher values indicating greater selectivity.

Protocol 3.4: Cell-Based Target Engagement Assay (Western Blot)

A biochemical assay confirms a compound can inhibit an enzyme; a cell-based assay confirms it does inhibit the target in a complex biological environment.[16] This protocol assesses target engagement by measuring the phosphorylation of a known downstream substrate of the target kinase.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase Target Kinase RTK->Kinase Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium, FBS, and supplements.

  • Test compound and vehicle control (DMSO).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-substrate (specific to the phosphorylated site), anti-total-substrate, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway is stimulated, add the appropriate growth factor or stimulus for the final 15-30 minutes of incubation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Clarify lysates by centrifugation and collect the supernatant.[17]

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence imager.

  • Stripping and Reprobing:

    • To confirm equal protein loading and substrate levels, strip the membrane and re-probe with anti-total-substrate and then anti-GAPDH antibodies.

Data Analysis:

  • A dose-dependent decrease in the phospho-substrate signal, with no significant change in the total-substrate or GAPDH signal, confirms on-target cellular activity of the inhibitor.

Data Presentation and SAR Interpretation

Systematic data organization is key to deciphering the Structure-Activity Relationship (SAR). The goal of SAR is to understand how specific chemical modifications affect a compound's biological activity, guiding the next round of synthesis.[9][18]

Example Data Table
Compound IDR-Group at C6Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Indexp-Substrate Inhibition (Cellular IC₅₀, nM)
Scaffold -NO₂5,200>10,000>1.9>10,000
BS-201 Morpholine852,30027450
BS-202 4-Me-Piperazine2575030180
BS-203 4-CF₃-Phenylamine154,50030095

Interpretation and SAR Insights:

  • Initial Scaffold: The starting 6-nitro compound shows weak activity, confirming the need for derivatization.

  • Amine Substitution: Replacing the nitro group with various amines (BS-201, BS-202) significantly improves potency against the target kinase. This validates the synthetic strategy.

  • Improving Selectivity: While BS-202 is more potent than BS-201, its selectivity index is similar. The introduction of a rigid, electron-withdrawing phenylamine group (BS-203) not only maintains high potency but dramatically improves selectivity 10-fold. This suggests the C6 pocket tolerates larger aromatic groups and that these interactions are less favorable in the off-target kinase.

  • Cellular Activity: The cellular potency tracks well with the biochemical potency, indicating good cell permeability for these analogs.

This analysis provides a clear directive for the next synthetic cycle: explore diverse substituted anilines at the C6 position to further enhance selectivity while maintaining potency.

Conclusion

The this compound scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. By employing an iterative workflow that integrates rational design, targeted synthesis, and a multi-tiered screening cascade—from biochemical potency and selectivity assays to cellular validation of target engagement—researchers can efficiently navigate the path from an initial chemical scaffold to a promising lead candidate. The protocols and strategies outlined in this guide provide a robust framework for executing this process with scientific rigor.

References

Application Notes and Protocols for the Photophysical Study of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Versatile Fluorophore

The pyrazolo[1,5-a]pyrimidine heterocyclic system has emerged as a privileged scaffold in the development of novel fluorophores for a myriad of applications, from materials science to biological imaging.[1][2] This fused N-heterocyclic system offers a rigid and planar core structure that is amenable to synthetic modification at various positions, allowing for the fine-tuning of its photophysical properties.[1][3] The inherent dipolar character of the pyrazolo[1,5-a]pyrimidine core, arising from the π-excessive pyrazole ring fused to a π-deficient pyrimidine ring, is a key determinant of its utility as a functional fluorophore.[4]

The introduction of electron-donating or electron-withdrawing groups onto the pyrazolo[1,5-a]pyrimidine backbone provides a powerful strategy to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, allows for precise control over its absorption and emission wavelengths, quantum yields, and sensitivity to the local environment.

This guide focuses specifically on 6-Nitropyrazolo[1,5-a]pyrimidine , a derivative bearing a potent electron-withdrawing nitro group at the 6-position of the pyrimidine ring. The presence of this group is anticipated to significantly influence the photophysical behavior of the parent scaffold, making it a compelling candidate for a range of photophysical studies.

Anticipated Photophysical Profile of this compound

While extensive photophysical data for this compound is not yet widely published, we can infer its likely properties based on established trends within the pyrazolo[1,5-a]pyrimidine family. The strong electron-withdrawing nature of the nitro group is expected to:

  • Induce a Bathochromic Shift: Compared to the unsubstituted pyrazolo[1,5-a]pyrimidine, a significant red-shift in both the absorption and emission spectra is predicted. This is due to the stabilization of the excited state through intramolecular charge transfer from the electron-rich pyrazole moiety to the electron-deficient pyrimidine ring bearing the nitro group.

  • Exhibit Pronounced Solvatochromism: The anticipated significant difference in the dipole moments between the ground and excited states suggests that this compound will display strong positive solvatochromism. This means that an increase in solvent polarity will lead to a further red-shift in the emission spectrum, making it a potential sensor for local microenvironment polarity.

  • Possess a Modulated Fluorescence Quantum Yield: The introduction of a nitro group can sometimes lead to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay pathways. However, the rigid nature of the fused ring system may counteract this effect to some extent. The quantum yield is expected to be highly dependent on the solvent environment.

These predicted properties make this compound a promising tool for applications such as:

  • Fluorescent Probes: Its sensitivity to solvent polarity could be exploited to probe the microenvironments of biological systems, such as cell membranes or protein binding sites.

  • Materials Science: The tunable emission properties could be valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

  • Chemosensors: The electron-deficient nature of the pyrimidine ring could be leveraged for the design of chemosensors that operate via a photoinduced electron transfer (PET) mechanism.

Application Note 1: Investigation of Solvatochromism

Objective: To characterize the solvatochromic behavior of this compound to assess its potential as a polarity-sensitive fluorescent probe.

Causality Behind Experimental Choices: The choice of a wide range of solvents with varying polarities is crucial to comprehensively map the response of the fluorophore's electronic transitions to the surrounding medium. By systematically measuring the absorption and emission spectra in these solvents, we can quantify the change in the energy gap between the ground and excited states as a function of solvent polarity. This provides insight into the intramolecular charge transfer characteristics of the molecule.

Mandatory Visualization:

solvatochromism_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Dioxane) dilutions Prepare Dilute Solutions (e.g., 10 µM) in a Range of Solvents stock->dilutions uv_vis Record UV-Vis Absorption Spectra dilutions->uv_vis fluorescence Record Fluorescence Emission Spectra uv_vis->fluorescence get_lambda Determine λabs_max and λem_max for each solvent fluorescence->get_lambda plot Plot λmax vs. Solvent Polarity Parameter (e.g., ET(30)) get_lambda->plot

Caption: Experimental workflow for solvatochromism studies.

Protocol: Solvatochromism Study of this compound

  • Materials:

    • This compound

    • Spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

    • Fluorometer

  • Procedure:

    • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent in which it is readily soluble (e.g., dioxane or chloroform).

    • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock solution. Ensure that the absorbance of the working solutions at their respective λmax is within the linear range of the spectrophotometer (typically < 0.1 AU).

    • UV-Vis Absorption Spectroscopy:

      • Record the absorption spectrum of each working solution from 300 nm to 600 nm.

      • Use the corresponding pure solvent as a blank.

      • Determine the wavelength of maximum absorption (λabs_max) for each solvent.

    • Fluorescence Emission Spectroscopy:

      • Excite each working solution at its λabs_max.

      • Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).

      • Determine the wavelength of maximum emission (λem_max) for each solvent.

    • Data Analysis:

      • Tabulate the λabs_max and λem_max values for each solvent.

      • Plot the Stokes shift (in cm⁻¹) versus a solvent polarity function, such as the Lippert-Mataga plot, to estimate the change in dipole moment upon excitation.

      • Correlate the emission maxima with an empirical solvent polarity scale, such as Reichardt's ET(30) scale.

Data Presentation:

SolventDielectric Constant (ε)Refractive Index (n)λabs_max (nm)λem_max (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375ExpectedExpectedCalculated
Toluene2.381.497ExpectedExpectedCalculated
Chloroform4.811.446ExpectedExpectedCalculated
Ethyl Acetate6.021.372ExpectedExpectedCalculated
Acetone20.71.359ExpectedExpectedCalculated
Ethanol24.61.361ExpectedExpectedCalculated
Acetonitrile37.51.344ExpectedExpectedCalculated
DMSO46.71.479ExpectedExpectedCalculated

(Note: The table presents expected trends. Actual values must be determined experimentally.)

Application Note 2: Determination of Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of this compound in a selected solvent.

Causality Behind Experimental Choices: The relative method for determining fluorescence quantum yield is a widely accepted and accessible technique. It relies on comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The choice of the standard is critical; it should have absorption and emission properties in a similar spectral region as the sample to minimize instrumental artifacts. By measuring the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions, a reliable quantum yield can be calculated.

Mandatory Visualization:

quantum_yield_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare Series of Dilutions of Sample abs_sample Measure Absorbance of Sample Solutions prep_sample->abs_sample prep_standard Prepare Series of Dilutions of Standard abs_standard Measure Absorbance of Standard Solutions prep_standard->abs_standard em_sample Measure Emission of Sample Solutions abs_sample->em_sample em_standard Measure Emission of Standard Solutions abs_standard->em_standard plot_sample Plot Integrated Emission vs. Absorbance for Sample calculate_qy Calculate Quantum Yield Using Slopes and Refractive Indices plot_sample->calculate_qy plot_standard Plot Integrated Emission vs. Absorbance for Standard plot_standard->calculate_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Protocol: Relative Fluorescence Quantum Yield Determination

  • Materials:

    • This compound

    • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

    • Spectroscopic grade solvent

    • Volumetric flasks

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

    • Fluorometer with a corrected emission spectrum function

  • Procedure:

    • Solution Preparation:

      • Prepare a series of five dilutions of both the this compound sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the excitation wavelength.

    • Absorbance Measurement:

      • Record the absorbance spectrum for each solution.

      • Determine the absorbance at the chosen excitation wavelength.

    • Fluorescence Measurement:

      • Set the excitation wavelength to be the same for both the sample and the standard.

      • Record the corrected emission spectrum for each solution.

      • Integrate the area under the emission curve for each spectrum.

    • Data Analysis:

      • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

      • Determine the slope of the linear fit for both plots.

      • Calculate the quantum yield of the sample (ΦS) using the following equation:

        ΦS = ΦR * (mS / mR) * (ηS² / ηR²)

        Where:

        • ΦR is the quantum yield of the reference.

        • mS and mR are the slopes of the plots for the sample and reference, respectively.

        • ηS and ηR are the refractive indices of the solvents used for the sample and reference, respectively.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of regioselective functionalization, with a focus on the challenging synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common issues encountered during synthesis and to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.

Part A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Question 1: I am observing a low yield or complete failure in the initial condensation reaction between my 5-aminopyrazole and β-dicarbonyl compound. What are the potential causes and solutions?

Answer 1: Low yields in this cornerstone cyclocondensation reaction are common and can typically be traced to a few key factors.[3] A systematic approach is recommended:

  • Purity of Starting Materials: Verify the purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Impurities can significantly interfere with the reaction pathway. The reactivity of the β-dicarbonyl compound is particularly crucial; less reactive variants may necessitate more forcing conditions.[3]

  • Reaction Conditions Optimization:

    • Solvent and Catalyst: Glacial acetic acid is a standard solvent that also functions as an acid catalyst.[3][4] If yields remain low, consider a higher-boiling point solvent to drive the reaction forward. The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases; ensure the chosen catalyst concentration is optimal.[3][5]

    • Temperature and Duration: These reactions often demand elevated temperatures (reflux) to proceed to completion.[3] We recommend monitoring the reaction's progress via Thin Layer Chromatography (TLC). If the reaction stalls, incrementally increase the temperature or extend the reaction time.

  • Microwave-Assisted Synthesis: For challenging substrates, microwave irradiation can be a powerful tool. It has been shown to enhance yields, reduce reaction times, and in some cases, improve regioselectivity.[5][6]

Question 2: My primary challenge is a lack of regioselectivity during the pyrimidine ring formation, resulting in a mixture of isomers. How can I control the reaction to favor a single regioisomer?

Answer 2: Regiocontrol is dictated by the relative electrophilicity of the two carbonyl carbons in an unsymmetrical β-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the 5-aminopyrazole.

  • Mechanism of Cyclization: The reaction proceeds via nucleophilic attack of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization and dehydration.[7][8] The initial attack typically occurs at the more electrophilic carbonyl center.

  • Controlling Regioselectivity:

    • Choice of β-Dicarbonyl: The substituents on the β-dicarbonyl compound are the primary determinants of regioselectivity. For instance, using a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial attack. Fluorinated substituents can significantly enhance the electrophilic character of a carbonyl group, providing a powerful tool for directing the reaction.[6]

    • Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions (e.g., solvent, temperature, pH), which can modulate the reactivity of the nucleophile and electrophile.[5] It is essential to perform small-scale optimization experiments.

  • Structural Confirmation: Unambiguous structural elucidation of the resulting isomers is critical. Advanced 2D NMR techniques such as HMBC, HSQC, and NOESY are invaluable for confirming the precise connectivity and regiochemistry of the final product.[9]

Part B: Regioselective Nitration at the C6 Position

Question 3: My primary goal is to synthesize the 6-nitro derivative, but electrophilic nitration consistently yields the 3-Nitropyrazolo[1,5-a]pyrimidine as the major product. Why does this occur and how can I achieve C6 selectivity?

Answer 3: This is a classic and significant challenge in the functionalization of this scaffold. The inherent electronic properties of the pyrazolo[1,5-a]pyrimidine ring system heavily favor electrophilic substitution at the C3 position.[10][11]

  • Electronic Rationale: The pyrazole portion of the fused ring is electron-rich, and molecular orbital calculations confirm that the C3 position has the highest electron density, making it the most nucleophilic and kinetically favored site for electrophilic attack.[12]

  • Strategies to Achieve C6-Nitration:

    • Blocking Group Strategy: A viable, albeit longer, route is to protect the more reactive C3 position. You can introduce a removable group (e.g., a halogen) at C3 via electrophilic halogenation.[10] With C3 blocked, nitration is more likely to be directed to other positions, including C6. The blocking group can then be removed in a subsequent step (e.g., via hydrogenolysis).

    • Thermodynamic vs. Kinetic Control: While C3 is the kinetically favored product, it's worth exploring if the C6-nitro isomer is a thermodynamically more stable product. Experiment with reaction conditions, such as prolonged reaction times or higher temperatures with careful monitoring, to see if an isomerization or selective formation can be achieved. However, this is often accompanied by decomposition.

    • Addition-Elimination Mechanism: It has been proposed that 6-nitration can occur through an addition-elimination sequence under strongly acidic conditions.[12] This pathway is distinct from direct aromatic substitution and may be accessible by carefully modulating the concentration and type of acid used in the nitrating mixture.

Question 4: I am observing significant charring, decomposition, or other side reactions during my nitration attempts. What are the likely causes?

Answer 4: The use of strong nitrating agents (e.g., HNO₃/H₂SO₄) creates harsh conditions that can lead to several undesirable outcomes.

  • Amine Oxidation: The nitrogen atoms within the heterocyclic core are susceptible to oxidation under strongly acidic and oxidative conditions, leading to ring degradation and low yields.[6]

  • Hydrolysis of Functional Groups: If your substrate contains sensitive functional groups like nitriles or esters, the strong acid can cause hydrolysis, leading to unwanted carboxylic acid byproducts.[6]

  • Troubleshooting Steps:

    • Milder Nitrating Agents: Consider using alternative, milder nitrating reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

    • Temperature Control: Maintain strict temperature control, typically running the reaction at 0 °C or below, and add the nitrating agent slowly to dissipate heat and minimize side reactions.

Part C: Product Isolation and Purification

Question 5: My crude this compound product is proving difficult to purify via standard silica gel column chromatography. I'm seeing significant streaking and poor separation. What are my options?

Answer 5: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can interact strongly with the acidic silanol groups on standard silica gel, leading to the issues you've described.

  • Chromatography Modifications:

    • Neutralized Silica: Pre-treat the silica gel with a base. A common method is to prepare the slurry with a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%), to neutralize the acidic sites and improve elution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or employ reverse-phase chromatography (C18) if your compound has sufficient hydrophobic character.

  • Recrystallization: This is often the most effective method for purifying these types of crystalline heterocyclic compounds.[6] Screen a variety of solvent systems (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: As a preliminary cleanup step, an acid-base extraction can be effective for removing non-basic impurities from the crude reaction mixture.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the pyrazolo[1,5-a]pyrimidine ring? A1: The most common synthesis involves a cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound, such as a β-dicarbonyl.[6] The mechanism begins with a nucleophilic attack from one of the pyrazole's ring nitrogens or the exocyclic amino group onto one of the carbonyl carbons. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic fused-ring system.[8]

Q2: Are there alternative synthetic strategies to obtain the 6-nitro derivative without direct nitration of the parent heterocycle? A2: Yes, a more controlled but potentially longer approach is to construct the pyrazolo[1,5-a]pyrimidine ring using a precursor that already contains the nitro group. For example, one could synthesize a β-dicarbonyl compound that is substituted with a nitro group at the appropriate position. The subsequent cyclocondensation with a 5-aminopyrazole would then build the desired 6-nitro product directly, avoiding the challenging regioselective nitration step.

Q3: What are the key NMR spectroscopic features that allow me to distinguish between the 6-nitro and 3-nitro isomers? A3: 1H and 13C NMR are essential for structural confirmation. The introduction of a strong electron-withdrawing nitro group causes significant downfield shifts for protons and carbons near the point of substitution.

  • For the 3-nitro isomer: The proton at C2 (if present) would show a significant downfield shift.

  • For the 6-nitro isomer: The protons at C5 and C7 would be most affected, showing characteristic downfield shifts and changes in their coupling patterns. Definitive assignment requires 2D NMR. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between the protons at C5 and C7 and the carbon atom bearing the nitro group (C6), confirming the substitution pattern unambiguously.[9]

Protocols and Data

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol describes a general method for the synthesis of a 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

  • Reaction Setup: To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in glacial acetic acid (10 mL per mmol of aminopyrazole), add 1-phenyl-1,3-butanedione (1.1 eq).

  • Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting materials and the formation of a new, UV-active spot.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-water, which should precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol to yield the final product. Characterize by NMR and Mass Spectrometry.[4]

Data Summary: Nitration Conditions

The regioselective outcome of nitration is highly dependent on the substrate and conditions. The following table summarizes representative conditions for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core.

Reagent/ConditionsTarget PositionTypical YieldReference
HNO₃ / H₂SO₄, 0 °C to RTC3High[6]
NBS / Acetonitrile, RTC3Good-Excellent[10]
PIDA / KX / H₂O, RTC3Good-Excellent[10]
HNO₃ / H₂SO₄ (forcing)C6 (minor/proposed)Low/Variable[12]

Visual Diagrams

Reaction and Troubleshooting Workflows

reaction_mechanism Figure 1: General Cyclocondensation Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 5-Aminopyrazole I1 Nucleophilic Attack (at more electrophilic C=O) R1->I1 R2 β-Dicarbonyl R2->I1 I2 Cyclization Intermediate I1->I2 Intramolecular Cyclization I3 Dehydration I2->I3 P1 Pyrazolo[1,5-a]pyrimidine I3->P1

Figure 1: General Cyclocondensation Mechanism

troubleshooting_workflow Figure 2: Troubleshooting C6-Nitration start Problem: Low yield or incorrect regioisomer for C6-Nitration check_crude Analyze crude product by 1H NMR / LCMS start->check_crude c3_major Is C3-Nitro the major product? check_crude->c3_major Clean reaction decomp Is there significant decomposition? check_crude->decomp Complex mixture sol_c3 Action: Implement C3-blocking group strategy. (e.g., Halogenation -> Nitration -> Dehalogenation) c3_major->sol_c3 Yes sol_complex Action: 1. Re-verify starting material purity. 2. Consider alternative synthesis via pre-nitrated precursors. c3_major->sol_complex No sol_decomp Action: 1. Lower reaction temperature (≤ 0°C). 2. Use milder nitrating agent (e.g., AcONO2). 3. Check for sensitive functional groups. decomp->sol_decomp Yes decomp->sol_complex No

Figure 2: Troubleshooting C6-Nitration

References

Technical Support Center: Purification of 6-Nitropyrazolo[1,5-a]pyrimidine and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Nitropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important scaffold and its key synthetic intermediates. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Part 1: Purification of Intermediate 1: 3-Amino-1H-pyrazole

The quality of your starting 3-amino-1H-pyrazole is paramount for a successful synthesis of the pyrazolo[1,5-a]pyrimidine core. Impurities at this stage can lead to significant downstream purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 3-amino-1H-pyrazole, synthesized from the cyclization of hydrazine with a suitable precursor, is a discolored solid/oil. What are the likely impurities and how can I purify it?

A1: Discoloration in crude 3-aminopyrazole often indicates the presence of unreacted starting materials, polymeric byproducts, or oxidation products. The primary goal is to isolate the desired amine with high purity.

  • Causality: The reaction of hydrazine with precursors like β-ketonitriles can be highly exothermic and may lead to side reactions if not properly controlled. The resulting amine is also susceptible to air oxidation.

  • Troubleshooting Protocol: Recrystallization

    Recrystallization is often the most effective method for purifying 3-aminopyrazoles.

    Step-by-Step Protocol:

    • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

    • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    ParameterRecommended Solvent
    Recrystallization SolventEthanol, Ethanol/Water

Q2: I've attempted recrystallization, but the yield is very low, or the product oils out. What should I do?

A2: Low yield during recrystallization can be due to using too much solvent or the compound being too soluble even at low temperatures. Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Troubleshooting Workflow:

    G start Low Yield or Oiling Out solvent Re-evaluate Solvent System (e.g., use a solvent pair like Ethanol/Hexane) start->solvent Initial Approach acid_base Attempt Acid-Base Extraction start->acid_base Alternative for Basic Amines column Consider Column Chromatography solvent->column If Recrystallization Fails end Pure 3-Aminopyrazole column->end acid_base->end

  • Detailed Protocol: Column Chromatography

    If recrystallization is problematic, column chromatography is an excellent alternative.

    • Stationary Phase: Use silica gel as the stationary phase. [2] 2. Mobile Phase (Eluent): A solvent system of dichloromethane and methanol is often effective for separating aminopyrazoles. [3]Start with a low polarity mixture (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., up to 5% Methanol in Dichloromethane).

    • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the pure fractions and remove the solvent under reduced pressure.

    ParameterRecommended Conditions
    Stationary PhaseSilica Gel (60-120 mesh)
    Eluent SystemDichloromethane/Methanol Gradient (0-5% MeOH)

Part 2: Purification of the Pyrazolo[1,5-a]pyrimidine Core

The cyclocondensation of 3-amino-1H-pyrazole with a 1,3-bielectrophile, such as 1,1,3,3-tetramethoxypropane, forms the pyrazolo[1,5-a]pyrimidine core. The primary challenge here is often the removal of unreacted starting materials and potential regioisomeric byproducts. [4] Frequently Asked Questions (FAQs) & Troubleshooting

Q3: My reaction to form the pyrazolo[1,5-a]pyrimidine core is complete, but the crude product contains unreacted 3-aminopyrazole. How can I remove it?

A3: Unreacted 3-aminopyrazole is a common impurity. Due to its basic nature, an acid wash is an effective purification strategy.

  • Causality: Incomplete reaction or using a slight excess of the aminopyrazole can lead to its presence in the crude product.

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-aminopyrazole will be protonated and move into the aqueous layer.

    • Separation: Separate the organic layer.

    • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Filter and concentrate the organic layer to obtain the purified pyrazolo[1,5-a]pyrimidine.

Q4: After the cyclocondensation reaction, I have a mixture of regioisomers. How can I separate them?

A4: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, especially when using unsymmetrical 1,3-dicarbonyl compounds. [4]Their separation often relies on slight differences in polarity.

  • Troubleshooting Workflow:

    G start Regioisomeric Mixture tlc Optimize Eluent with TLC (e.g., Hexane/Ethyl Acetate) start->tlc First Step recrystallization Fractional Recrystallization start->recrystallization Alternative Method column Flash Column Chromatography (Silica Gel) end Separated Isomers column->end tlc->column Primary Method recrystallization->end

    Caption: Strategy for separating regioisomers.

  • Detailed Protocol: Flash Column Chromatography

    Flash column chromatography is the most reliable method for separating regioisomers.

    • TLC Analysis: First, develop a TLC solvent system that shows good separation between the desired isomer and the undesired one. A mixture of hexane and ethyl acetate is a common starting point.

    • Column Preparation: Pack a column with fine silica gel (230-400 mesh).

    • Loading: Dissolve the isomeric mixture in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column with the optimized solvent system, maintaining a constant flow rate.

    • Fraction Collection: Collect small fractions and analyze them by TLC.

    • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent.

Part 3: Purification of the Final Product: this compound

The final nitration step introduces a nitro group onto the pyrazolo[1,5-a]pyrimidine core. This reaction can produce isomeric byproducts and other impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q5: The nitration of my pyrazolo[1,5-a]pyrimidine resulted in a mixture of nitro-isomers. How can I isolate the desired 6-nitro isomer?

A5: The separation of nitro-isomers is a classic purification challenge in organic synthesis. The difference in polarity between the isomers is the key to their separation.

  • Causality: The directing effects of the substituents on the pyrazolo[1,5-a]pyrimidine ring can lead to the formation of multiple nitro-isomers.

  • Troubleshooting Protocol: Column Chromatography for Nitroaromatics

    Column chromatography is the method of choice for separating nitro-isomers. [5] Step-by-Step Protocol:

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase Optimization: The choice of eluent is critical. The polarity difference between nitro-isomers can be subtle.

      • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

      • Carefully optimize the solvent ratio using TLC to achieve maximum separation.

    • Column Chromatography: a. Perform flash column chromatography as described in Q4. b. Due to the potentially low separation factor, a long column and slow elution rate may be necessary. c. Careful fraction collection and analysis are crucial.

    ParameterRecommended Conditions
    Stationary PhaseSilica Gel (230-400 mesh)
    Eluent SystemHexane/Ethyl Acetate or Dichloromethane/Hexane Gradient

Q6: My final this compound product is pure by TLC and NMR, but it has a yellowish tint. Is this normal and can it be removed?

A6: A slight yellow color is common for nitroaromatic compounds and may not necessarily indicate a significant impurity. However, for applications requiring a colorless product, a final purification step can be employed.

  • Troubleshooting Protocol: Recrystallization

    A final recrystallization can often remove residual colored impurities.

    • Solvent Selection: Test solvents like ethanol, isopropanol, or ethyl acetate.

    • Procedure: Follow the general recrystallization procedure outlined in A1. If the color persists, a small amount of activated charcoal can be used during the hot dissolution step.

References

Identification and minimization of side products in 6-Nitropyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine is a critical process in the development of various pharmacologically active molecules. This fused heterocyclic system is a key scaffold in medicinal chemistry, and precise control over its synthesis is paramount.[1] However, the introduction of the nitro group and the cyclization to form the pyrazolo[1,5-a]pyrimidine core can present several challenges, primarily related to the formation of unwanted side products.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, understand, and minimize the formation of these side products. Through a series of troubleshooting guides and frequently asked questions (FAQs), this document offers practical, field-proven insights to streamline your synthetic workflow and enhance the purity and yield of your target compound.

Core Principles of Pyrazolo[1,5-a]pyrimidine Synthesis

The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine skeleton involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][3] The regioselectivity of this reaction is a crucial factor that dictates the final substitution pattern of the bicyclic system.

There are two primary synthetic strategies for obtaining this compound:

  • Route A: Nitration of the Pre-formed Pyrazolo[1,5-a]pyrimidine Core. This involves the initial synthesis of the parent pyrazolo[1,5-a]pyrimidine followed by electrophilic nitration.

  • Route B: Cyclocondensation with a Pre-nitrated 3-Aminopyrazole. This strategy begins with the nitration of 3-aminopyrazole to form 3-amino-5-nitropyrazole, which is then subjected to a cyclocondensation reaction.

Each route presents a unique set of challenges and potential side products, which will be addressed in detail in the following sections.

Troubleshooting Guide & FAQs

Issue 1: Formation of the 3-Nitro Regioisomer as a Major Side Product

FAQ: During the nitration of pyrazolo[1,5-a]pyrimidine, I've isolated a significant amount of an isomeric product. How can I confirm its identity and prevent its formation?

Answer:

The most common regioisomeric side product in the nitration of pyrazolo[1,5-a]pyrimidine is 3-nitropyrazolo[1,5-a]pyrimidine . The formation of the 6-nitro (desired) versus the 3-nitro (side product) isomer is highly dependent on the nitrating agent and reaction conditions.[4][5]

Causality of Side Product Formation:

The regioselectivity of the nitration is dictated by the reaction mechanism. In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, the pyrazolo[1,5-a]pyrimidine ring is protonated, leading to electrophilic attack at the 3-position of the pyrazole ring.[5] Conversely, under milder conditions, such as nitric acid in acetic anhydride, a proposed addition-elimination mechanism favors substitution at the 6-position of the pyrimidine ring.[5]

Identification of Regioisomers:

The two isomers can be distinguished by their spectroscopic data, particularly ¹H NMR. The proton at the 6-position of the pyrazolo[1,5-a]pyrimidine core typically appears as a distinct singlet. In the ¹H NMR spectrum of this compound, this signal will be absent, and a characteristic downfield shift of the remaining aromatic protons will be observed. For example, the ¹H NMR spectrum of the parent this compound shows a singlet at approximately δ 9.07 ppm for the proton adjacent to the nitro group.[6]

Minimization Strategies:

To selectively synthesize this compound, it is crucial to use the appropriate nitrating conditions.

Nitrating AgentPredominant ProductReference
Nitric Acid / Sulfuric Acid3-Nitropyrazolo[1,5-a]pyrimidine[5]
Nitric Acid / Acetic AnhydrideThis compound [5]

dot

Caption: Reagent-dependent regioselectivity in the nitration of pyrazolo[1,5-a]pyrimidine.

Experimental Protocol: Selective Synthesis of this compound

  • Dissolve pyrazolo[1,5-a]pyrimidine in acetic anhydride and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for the recommended time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure this compound.[5]

Issue 2: Side Products from the Cyclocondensation of 3-Amino-5-nitropyrazole (Route B)

FAQ: I am attempting to synthesize a substituted this compound by reacting 3-amino-5-nitropyrazole with an unsymmetrical 1,3-dicarbonyl compound, but I am obtaining a mixture of isomers. How can I control the regioselectivity?

Answer:

When using an unsymmetrical 1,3-dicarbonyl compound in the cyclocondensation with 3-amino-5-nitropyrazole, the formation of two regioisomeric pyrazolo[1,5-a]pyrimidines is possible. The reaction can proceed through the initial condensation of either of the two carbonyl groups with the exocyclic amino group of the pyrazole.

Causality of Side Product Formation:

The regioselectivity of the cyclocondensation is influenced by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the reaction conditions (e.g., pH). Steric hindrance and electronic effects of the substituents on the 1,3-dicarbonyl compound play a significant role in determining which carbonyl group reacts preferentially.[1]

dot

Cyclocondensation Regioisomers cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 3-amino-5-nitropyrazole 3-amino-5-nitropyrazole Pathway_A Attack at Carbonyl A 3-amino-5-nitropyrazole->Pathway_A Pathway_B Attack at Carbonyl B 3-amino-5-nitropyrazole->Pathway_B Unsymmetrical_1,3-dicarbonyl Unsymmetrical 1,3-dicarbonyl Unsymmetrical_1,3-dicarbonyl->Pathway_A Unsymmetrical_1,3-dicarbonyl->Pathway_B Regioisomer_1 Regioisomer_1 Pathway_A->Regioisomer_1 Regioisomer_2 Regioisomer_2 Pathway_B->Regioisomer_2

Caption: Formation of regioisomers from the cyclocondensation of 3-amino-5-nitropyrazole.

Minimization Strategies:

  • Choice of 1,3-Dicarbonyl Compound: If possible, use a symmetrical 1,3-dicarbonyl compound to avoid the formation of regioisomers.

  • Use of β-Enaminones: The use of β-enaminones as 1,3-dicarbonyl surrogates can provide greater control over the regioselectivity of the cyclocondensation. The initial aza-Michael type addition-elimination mechanism directs the bonding of the exocyclic amino group of the pyrazole to the β-carbon of the enaminone, leading to a single regioisomer.[1]

  • Optimization of Reaction Conditions: Systematically vary the reaction solvent, temperature, and catalyst (acidic or basic) to favor the formation of the desired regioisomer.

Issue 3: Formation of Over-nitrated Side Products

FAQ: I am concerned about the potential for over-nitration to form a dinitro-pyrazolo[1,5-a]pyrimidine. Is this a common issue?

Answer:

While the formation of di-substituted pyrazolo[1,5-a]pyrimidines, such as 3,6-disubstituted derivatives, has been reported, the formation of a 3,6-dinitro product during the synthesis of this compound is generally not a major concern under carefully controlled conditions.[7] The introduction of the first electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution.

However, under harsh nitrating conditions (e.g., excess nitrating agent, elevated temperatures, or prolonged reaction times), the formation of dinitrated species is possible.

Minimization Strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction.

  • Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to avoid over-reaction.

Issue 4: Purification and Separation of Isomeric Products

FAQ: I have a mixture of 6-nitro and 3-nitropyrazolo[1,5-a]pyrimidine. What is the best way to separate them?

Answer:

The separation of regioisomeric nitropyrazolo[1,5-a]pyrimidines can be challenging due to their similar physical properties. However, a combination of recrystallization and column chromatography is often effective.

Purification Techniques:

  • Fractional Recrystallization: The two isomers may have slightly different solubilities in certain solvents. Experiment with a range of solvents (e.g., ethanol, methanol, acetic acid, ethyl acetate, and mixtures thereof) to find conditions that allow for the selective crystallization of one isomer.

  • Silica Gel Column Chromatography: This is a reliable method for separating regioisomers. The polarity difference between the 6-nitro and 3-nitro isomers, although potentially small, can be exploited for separation.[8][9]

Recommended Protocol for Chromatographic Separation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low concentration of the polar solvent and gradually increase it to elute the two isomers. The less polar isomer will typically elute first. Careful optimization of the solvent system will be necessary for baseline separation.

Summary of Key Troubleshooting Points

IssuePrimary CauseRecommended Solution
Formation of 3-Nitro Isomer Use of strongly acidic nitrating agents (e.g., HNO₃/H₂SO₄).Use a milder nitrating agent, such as nitric acid in acetic anhydride.
Regioisomers from Cyclocondensation Use of unsymmetrical 1,3-dicarbonyl compounds.Use a symmetrical 1,3-dicarbonyl or a β-enaminone to control regioselectivity.
Over-nitration Harsh reaction conditions (excess reagent, high temperature).Carefully control stoichiometry, temperature, and reaction time.
Difficult Isomer Separation Similar physical properties of the regioisomers.Employ fractional recrystallization and/or silica gel column chromatography with an optimized eluent system.

References

Technical Support Center: Overcoming Drug Resistance with Novel 6-Nitropyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 6-nitropyrazolo[1,5-a]pyrimidine analogs. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated experimental protocols to help you navigate the complexities of your research and unlock the full potential of these compounds in overcoming drug resistance.

Introduction to 6-Nitropyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities, including their potential as anticancer agents.[1][2] The addition of a nitro group at the 6-position can significantly influence the compound's electronic properties and biological activity, making these analogs particularly interesting for overcoming drug resistance.[3] These compounds often act as protein kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.[1][4]

Drug resistance remains a major hurdle in cancer therapy.[5][6] One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.[5][7] Novel pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent reversal agents against ABCB1-mediated multidrug resistance.[7]

This guide will provide practical, experience-driven advice to help you design robust experiments, interpret your results accurately, and troubleshoot common issues encountered when working with these novel compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting to work with this compound analogs.

Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine analogs in overcoming drug resistance?

A1: The primary mechanism for many pyrazolo[1,5-a]pyrimidine derivatives in overcoming multidrug resistance (MDR) is the inhibition of ABC transporters, particularly P-glycoprotein (ABCB1).[5][7] These compounds can bind to and inhibit the function of ABCB1, which prevents the efflux of co-administered chemotherapeutic agents from the cancer cells.[7] This leads to an increased intracellular concentration of the anticancer drug, thereby restoring its cytotoxic effects.[7] Additionally, some pyrazolo[1,5-a]pyrimidine analogs act as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (Trks).[1][8][9]

Q2: How should I handle and store this compound compounds?

A2: As with most small molecule inhibitors, proper handling and storage are crucial for maintaining compound integrity.

  • Storage: Store the solid compounds at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to avoid degradation.[10] Ensure the final concentration of the solvent (e.g., DMSO) in your experimental system is below the tolerance level for your cells (typically <0.5%).[10]

Q3: What are the key structural features of pyrazolo[1,5-a]pyrimidines that contribute to their biological activity?

A3: The fused bicyclic core of a pyrazole and a pyrimidine ring forms a versatile scaffold.[1] Substitutions at various positions on this scaffold can significantly impact the compound's pharmacological properties, including its binding affinity to target proteins.[1] Modifications at the 2, 3, 5, and 7 positions are commonly explored to enhance potency and selectivity.[2] For instance, the introduction of different functional groups can influence hydrogen bonding, hydrophobic interactions, and π–π stacking with the target protein.[1]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common experimental challenges.

Guide 1: Poor Compound Solubility

Issue: My this compound analog is precipitating in my aqueous cell culture media.

Potential Causes & Solutions:

  • Exceeded Solubility Limit: The concentration of your compound may be too high for the aqueous buffer.

    • Solution: Determine the maximum tolerated DMSO concentration for your cell line and adjust your serial dilutions accordingly. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion.[10]

  • Slow Dissolution: The compound may not have fully dissolved in the initial stock solution.

    • Solution: After adding DMSO, vortex the solution vigorously. If solids persist, brief sonication in a water bath can aid dissolution.[10] Visually inspect the solution to ensure it is clear before use.

  • pH Effects: The pH of your media could be affecting the charge and solubility of your compound.

    • Solution: Check the pKa of your specific analog. If it is ionizable, ensure the pH of your experimental buffer is appropriate to maintain the more soluble form.[10]

Troubleshooting Workflow for Solubility Issues

G cluster_0 Cancer Cell Drug Chemotherapeutic Drug ABCB1 ABCB1 Transporter Drug->ABCB1 Efflux Intracellular Intracellular Analog 6-Nitropyrazolo[1,5-a] -pyrimidine Analog Analog->ABCB1 Inhibition Extracellular Extracellular

References

Technical Support Center: Scaling Up the Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful transition of a promising compound from bench-scale discovery to preclinical evaluation is contingent upon a robust and scalable synthetic route. This guide is designed for researchers, chemists, and process development professionals who are undertaking the challenge of scaling up the synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine. As a key intermediate or active pharmaceutical ingredient (API) in various therapeutic programs, particularly as a protein kinase inhibitor, its consistent and safe production in larger quantities is paramount.[1][2]

This document provides a comprehensive technical support center, structured through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the critical aspects of the synthesis, from the initial cyclocondensation to the challenging nitration step, focusing on the practical issues encountered during scale-up. Our goal is to equip your team with the expertise and foresight needed to navigate potential pitfalls, ensuring safety, purity, and yield as you move towards preclinical batch production.

Section 1: Synthesis and Process Overview

The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by a regioselective nitration.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The most prevalent and versatile method for constructing the core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bis-electrophilic compound, such as malondialdehyde or a related β-dicarbonyl compound.[3] This reaction is foundational and its efficiency directly impacts the overall process yield.

Step 2: Nitration of the Pyrazolo[1,5-a]pyrimidine Core

The second, and more critical, step is the electrophilic nitration to install the nitro group at the C6 position. This is typically accomplished using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This step is highly exothermic and presents significant safety and selectivity challenges, especially during scale-up.[4]

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Nitration cluster_purification Downstream Processing A 5-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine (Intermediate) A->C Cyclocondensation B 1,3-Dicarbonyl Compound B->C Cyclocondensation E This compound (Final Product) C->E Electrophilic Nitration D Nitrating Agent (HNO₃/H₂SO₄) D->E F Crude Product E->F Work-up G Purified API F->G Purification (Recrystallization/ Chromatography)

Caption: General two-step synthesis workflow for this compound.

Section 2: Troubleshooting and FAQ Guide

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Category A: Low Yield and Incomplete Reactions

Question 1: We are experiencing low yields (<60%) in the initial cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine core. What are the likely causes?

Answer: Low yields in this step often trace back to one of four areas:

  • Reagent Quality: Ensure the 5-aminopyrazole is pure and the 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal) has not degraded. Aldehydes, in particular, can be prone to polymerization or oxidation.

  • Reaction Conditions: This condensation is typically acid-catalyzed. If the reaction is sluggish, the catalytic acid (e.g., HCl, H₂SO₄) concentration may be too low or the temperature may be insufficient. Conversely, overly harsh acidic conditions or excessive heat can lead to degradation of the starting materials or product.

  • Water Scavenging: The reaction is a condensation that releases water. On a larger scale, the accumulation of water can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically.

  • Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the vessel's agitation is sufficient to maintain a homogeneous mixture.

Question 2: Our nitration reaction is stalling, leaving a significant amount of the pyrazolo[1,5-a]pyrimidine starting material even after extended reaction times. Why is this happening?

Answer: Incomplete nitration is a common scale-up issue, often related to the potency of the nitrating agent or temperature control.

  • Nitrating Agent Activity: The active nitrating species is the nitronium ion (NO₂⁺), generated from nitric and sulfuric acid. If your sulfuric acid is not sufficiently concentrated (ideally 98%), it will not be effective at protonating nitric acid to generate the nitronium ion. Ensure you are using high-concentration acids.

  • Temperature Control: Nitration is highly temperature-dependent. While low temperatures are crucial for safety and selectivity, a temperature that is too low can significantly slow the reaction rate to a near standstill. You may need to carefully establish the minimum effective temperature for your specific scale. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile.

  • Addition Rate: When scaling up, the nitrating mixture is added over a longer period. If the addition is too slow relative to the reaction rate at the target temperature, the reaction may appear to "stall" between additions. If the addition is too fast, you risk a dangerous accumulation of unreacted reagents and a subsequent thermal runaway.[4] The addition rate must be carefully optimized based on the reactor's heat removal capacity.

Category B: Impurity Profile and Purification Challenges

Question 3: We are observing a significant impurity in our final product that appears to be an isomer of the desired 6-nitro compound. How can we improve regioselectivity?

Answer: The formation of nitro-isomers (e.g., 4-nitro or 7-nitro derivatives) is a classic challenge in the nitration of heterocyclic systems. Regioselectivity is primarily governed by a combination of electronic effects and reaction conditions.

  • Temperature is Critical: Lowering the reaction temperature is the most effective way to improve selectivity. Electrophilic substitution is kinetically controlled, and lower temperatures give the nitronium ion more time to "select" the electronically favored C6 position, reducing the formation of thermodynamically less stable isomers. Aim for a temperature range of 0 to 5 °C during the addition phase.

  • Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is potent. If isomer formation persists, consider a milder nitrating agent, although this may require significant process redevelopment.

  • Order of Addition: Adding the pyrazolo[1,5-a]pyrimidine solution to the cold nitrating mixture (reverse addition) can sometimes improve selectivity by ensuring the substrate always encounters an excess of the nitrating agent, although this can increase the risk if not properly controlled.

Question 4: After work-up, our crude product is a dark, oily residue that is difficult to purify by recrystallization. What is causing this and how can we fix it?

Answer: The formation of dark, intractable oils is typically due to degradation and the presence of dinitro or other over-oxidized byproducts.

  • Over-Nitration: The most probable cause is the formation of dinitrated species. This occurs when the reaction temperature is too high or when the product is held in the strong acid mixture for too long. The electron-withdrawing nitro group deactivates the ring, but under harsh conditions, a second nitration can occur.

  • Quenching Procedure: The quenching step (adding the reaction mixture to ice/water) is highly exothermic. If not done carefully, the resulting temperature spike can cause rapid product degradation. Always quench by slowly adding the reaction mixture to a well-stirred, large excess of ice. Never add water to the acid mixture.

  • Work-up pH: Ensure the pH is carefully adjusted during neutralization. Some degradation products are soluble at very high or low pH. A controlled neutralization to pH 7-8 is often optimal for precipitating the desired product cleanly.

Impurity TypePotential CauseRecommended Action
Isomeric Impurities High reaction temperatureMaintain temperature at 0-5 °C during nitration.
Dinitro Byproducts Excessive temperature; prolonged reaction timeShorten reaction time post-addition; ensure efficient cooling.
Degradation Products Improper quenching; temperature spikesAdd reaction mix to excess ice slowly with vigorous stirring.
Unreacted Starting Material Temperature too low; insufficient nitrating agentConfirm acid concentration; optimize temperature and stoichiometry.
Table 1: Common Impurities and Mitigation Strategies.
Category C: Safety and Handling

Question 5: What are the absolute most critical safety precautions when scaling up a nitration reaction?

Answer: Nitration reactions have a high potential for thermal runaway and explosion, and safety must be the primary consideration.[5][6]

  • Never Lose Cooling: The single most critical factor is maintaining temperature control. Ensure your reactor has a robust cooling system and a secondary emergency cooling plan. The reaction is highly exothermic, and a loss of cooling can lead to a rapid, uncontrolled temperature increase.[4]

  • Controlled Addition: The nitrating agent must be added slowly and subsurface to a well-agitated solution. The rate of addition should be dictated by the ability of the cooling system to dissipate the generated heat, keeping the internal temperature constant.

  • No Accumulation: Ensure that the reaction is proceeding as the nitrating agent is added. If the reaction stalls and you continue to add the nitrating agent, you are creating a dangerous accumulation of unreacted, high-energy material. A sudden temperature increase could then initiate a violent, runaway reaction.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[5][7] The work must be performed in a chemical fume hood or a well-ventilated enclosure with easy access to an emergency shower and eyewash station.[6][8]

  • Quenching and Waste: Be aware that quenching is also hazardous. The neutralization of large quantities of mixed acid generates significant heat and gas. Plan your waste handling and neutralization procedures carefully. Do not mix nitric acid waste with organic solvents.[8]

Caption: A streamlined troubleshooting workflow for common synthesis issues.

Section 3: Experimental Protocols

The following protocols are provided as a starting point. Researchers must perform their own risk assessment and process optimization before scaling.

Protocol 1: Lab-Scale Synthesis of Pyrazolo[1,5-a]pyrimidine
  • To a solution of 3-amino-1H-pyrazole (1.0 eq) in ethanol, add malondialdehyde bis(diethyl acetal) (1.1 eq).

  • Add concentrated hydrochloric acid (0.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazolo[1,5-a]pyrimidine intermediate.

Scientist's Note: The use of the acetal-protected aldehyde provides a more stable and easier-to-handle starting material than free malondialdehyde. The acid catalyst is essential for the hydrolysis of the acetal in situ and for catalyzing the subsequent condensation steps.

Protocol 2: Scale-Up Nitration of Pyrazolo[1,5-a]pyrimidine (100g Scale Example)

CRITICAL SAFETY WARNING: This protocol must be performed behind a blast shield in a walk-in fume hood with appropriate emergency controls. A thorough risk assessment is mandatory.[4]

  • Prepare the Nitrating Mixture: In a separate, jacketed reactor cooled to 0 °C, slowly add concentrated nitric acid (90%, 1.2 eq) to concentrated sulfuric acid (98%, 4.0 vol) while maintaining the internal temperature below 10 °C. Cool this mixture to 0-5 °C.

  • Prepare the Substrate Solution: In the main reactor, dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq, 100g) in concentrated sulfuric acid (98%, 4.0 vol) while maintaining the temperature below 20 °C. Cool the resulting solution to 0-5 °C.

  • Addition: Slowly add the pre-chilled nitrating mixture from step 1 to the substrate solution in step 2 via an addition funnel or pump. The rate of addition must be controlled to maintain the internal reaction temperature between 0-5 °C. This addition may take 2-3 hours.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC.

  • Quenching: Prepare a separate vessel with a large amount of crushed ice and water (at least 10x the volume of the reaction mixture). With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature never exceeds 15 °C.

  • Work-up: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid. The this compound can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Scientist's Note: The volume of sulfuric acid is crucial. It acts as both a solvent and the catalyst for generating the nitronium ion. Using a sufficient volume ensures the mixture remains stirrable and helps to moderate the exotherm. The quench is the most dangerous part after the reaction itself; a slow, controlled addition into a large ice volume is non-negotiable.

References

Technical Support Center: Spectroscopic Analysis of Nitrated Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of nitrated pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these valuable heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds with a wide range of biological activities, making their precise structural elucidation crucial for advancing medicinal chemistry and materials science.[1][2][3] The introduction of a nitro group, while often enhancing biological activity, can introduce challenges in spectroscopic analysis. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the unique electronic properties of nitrated pyrazolo[1,5-a]pyrimidines can lead to spectral complexities.

Question 1: I'm observing unexpected peak broadening and poor resolution in the 1H NMR spectrum of my nitrated pyrazolo[1,5-a]pyrimidine. What could be the cause?

Answer: Peak broadening in the NMR spectrum of nitrated heterocyclic compounds can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Solubility and Aggregation: Nitrated pyrazolo[1,5-a]pyrimidines can exhibit poor solubility or a tendency to aggregate in common NMR solvents, which is a known issue for some pyrazolo[1,5-a]pyrimidine derivatives.[1][4] This can lead to broader lines.

    • Troubleshooting Protocol:

      • Solvent Screening: Try a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Acetone-d6, Methanol-d4).[5] Sometimes a different solvent can disrupt intermolecular interactions and improve resolution.[5]

      • Concentration Dependence: Acquire spectra at different concentrations. If aggregation is the issue, you may see sharper signals at lower concentrations.

      • Temperature Variation: Acquire the spectrum at an elevated temperature. This can increase solubility and average out conformations, leading to sharper peaks.[5]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts or glassware, can cause significant line broadening.

    • Troubleshooting Protocol:

      • Sample Purification: Repurify your sample using techniques like flash chromatography or recrystallization.

      • Chelating Agents: Add a small amount of a chelating agent like EDTA to your NMR tube to sequester any paramagnetic ions.

  • Chemical Exchange: The nitro group can influence the electronic environment and potentially lead to exchange phenomena, such as tautomerism or slow rotation around a bond, on the NMR timescale.

    • Troubleshooting Protocol:

      • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If chemical exchange is occurring, you may observe coalescence of peaks or sharpening of signals as the exchange rate changes.

Question 2: I'm struggling to definitively assign the proton and carbon signals in my nitrated pyrazolo[1,5-a]pyrimidine, especially with potential isomers. How can I achieve unambiguous assignment?

Answer: Unambiguous assignment is critical, and for complex molecules like these, a combination of 1D and 2D NMR techniques is essential.[6]

  • Core 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can be invaluable for differentiating between regioisomers.[8][9]

  • Advanced Techniques for Isomer Differentiation:

    • 15N NMR Spectroscopy: The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment.[10] While direct 15N NMR can be time-consuming due to low natural abundance and long relaxation times, 1H-15N HMBC experiments can provide crucial connectivity information.

    • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be a powerful tool to predict 1H and 13C NMR chemical shifts for different possible isomers.[11][12][13] By comparing the calculated spectra with the experimental data, you can often make a confident assignment. Several studies have shown good agreement between DFT-predicted and experimental NMR data for heterocyclic compounds.[11][14]

Experimental Workflow for Isomer Differentiation:

Caption: Workflow for unambiguous NMR assignment.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation of your nitrated pyrazolo[1,5-a]pyrimidines.

Question 3: My nitrated compound shows a weak or absent molecular ion peak in the mass spectrum. What could be the reason and how can I overcome this?

Answer: A weak or absent molecular ion (M+•) peak is common for certain classes of compounds, especially those that are prone to fragmentation.

  • High Fragmentation Propensity: The nitro group can make the molecule susceptible to fragmentation upon ionization.

    • Troubleshooting Protocol:

      • Soft Ionization Techniques: Switch from Electron Impact (EI) ionization, which is a high-energy technique, to softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and are more likely to yield a prominent protonated molecule [M+H]+ or other adduct ions.

      • LC-MS Analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) using ESI is often the best approach for polar, potentially fragile molecules like nitrated heterocycles.[15]

  • Thermal Instability: If you are using a technique that involves heating the sample, such as GC-MS, your compound may be decomposing before it reaches the ion source.

    • Troubleshooting Protocol:

      • Lower the Inlet Temperature: If using GC-MS, try reducing the temperature of the injection port.

      • Use LC-MS: As mentioned above, LC-MS is performed at or near room temperature and is ideal for thermally labile compounds.

Question 4: I'm observing a complex fragmentation pattern in the MS/MS spectrum. How can I interpret this to confirm the structure of my nitrated pyrazolo[1,5-a]pyrimidine?

Answer: The fragmentation pattern, while complex, is a rich source of structural information. A systematic interpretation is key.

  • Common Fragmentation Pathways:

    • Loss of Nitro Group: A neutral loss of HNO2 (47 Da) is a characteristic fragmentation for nitrated compounds.[16] You may also see losses of NO (30 Da) or NO2 (46 Da).

    • Pyrazolo[1,5-a]pyrimidine Core Fragmentation: The fused ring system itself has characteristic fragmentation patterns. The pyrimidine ring is often more susceptible to fragmentation than the pyrazole ring.[17][18] Look for losses of small molecules like HCN or N2.

    • Side Chain Fragmentation: If your molecule has substituents, their fragmentation will also contribute to the spectrum.

Data Interpretation Workflow:

G A Acquire High-Resolution MS/MS Spectrum B Identify [M+H]+ or M+• A->B C Look for Characteristic Neutral Losses (e.g., HNO2, NO2) B->C D Analyze Fragmentation of the Pyrazolo[1,5-a]pyrimidine Core C->D E Analyze Fragmentation of Substituents D->E F Propose Fragment Structures E->F G Compare with Theoretical Fragmentation of Proposed Structure F->G H Confirm Structure G->H

Caption: Interpreting MS/MS fragmentation patterns.

Typical Fragmentation Data Summary:

FragmentDescriptionCommon m/z Loss
[M-HNO2]+Loss of nitrous acid47
[M-NO2]+Loss of nitrogen dioxide46
[M-NO]+Loss of nitric oxide30
Core FragmentsCleavage of the pyrimidine or pyrazole ringVaries
Section 3: UV-Vis Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic structure and conjugation of your nitrated pyrazolo[1,5-a]pyrimidines.

Question 5: How does the position of the nitro group affect the UV-Vis absorption spectrum of a pyrazolo[1,5-a]pyrimidine?

Answer: The position of the electron-withdrawing nitro group significantly influences the electronic transitions and thus the UV-Vis spectrum.

  • Effect on λmax: The pyrazolo[1,5-a]pyrimidine core has characteristic absorption bands.[19] The introduction of a nitro group, a strong electron-withdrawing group, will typically cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) transitions.[19][20]

  • Positional Dependence: The magnitude of this shift will depend on the position of the nitro group. Nitration on the pyrimidine ring is expected to have a different electronic effect than nitration on the pyrazole ring.[21][22]

    • Nitration at position 6: This position is predicted to be susceptible to electrophilic substitution.[21] A nitro group here would be in conjugation with the pyrimidine ring.

    • Nitration at position 3: This is another potential site for electrophilic attack.[21] A nitro group at this position would primarily influence the electronics of the pyrazole ring.

  • Solvatochromism: The position of the λmax may also shift with solvent polarity (solvatochromism), especially if there is a significant change in the dipole moment upon electronic excitation, which is common in molecules with strong electron-donating and electron-withdrawing groups.

General UV-Vis Characteristics:

SubstituentExpected Effect on λmax
Electron-donating groupHypsochromic (blue) shift or small bathochromic shift
Electron-withdrawing group (e.g., -NO2)Significant bathochromic (red) shift

By comparing the UV-Vis spectra of different nitrated isomers, you can gain insights into their electronic structures and potentially distinguish between them, especially when correlated with computational predictions.

References

Technical Support Center: Method Refinement for Enhancing the Yield of 6-Nitropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine, a key heterocyclic compound in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, recognized for its versatile biological activities, including the inhibition of various protein kinases.[1][2] The introduction of a nitro group at the C6 position can be a critical step in the synthesis of advanced intermediates. However, the electrophilic nitration of this bicyclic heteroaromatic system is not always straightforward and can be plagued by issues of low yield, poor regioselectivity, and difficult purification.

This guide provides practical, field-tested advice to overcome common challenges in the synthesis of this compound, ensuring higher yields and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 6-Nitro Product

Question: My nitration reaction of pyrazolo[1,5-a]pyrimidine is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I fix this?

Answer: Low yield in this electrophilic substitution reaction is a common problem that can be traced back to several factors, primarily related to reaction conditions and the stability of the substrate.

A. Inefficient Nitration or Starting Material Degradation: The choice of nitrating agent and acid catalyst is critical. The pyrazolo[1,5-a]pyrimidine ring system is sensitive to overly harsh acidic conditions, which can lead to degradation.

  • Causality: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system. While effective, the strong acidity and oxidative nature can degrade the starting material, especially at elevated temperatures.[3] Molecular orbital calculations predict that electrophilic substitution is likely to occur at the C3 and C6 positions.[4] An addition-elimination sequence has been proposed to account for the observed 6-nitration.[4]

  • Solution:

    • Temperature Control: Maintain strict temperature control, typically between 0–10°C, during the addition of the substrate to the nitrating mixture. Runaway temperatures will drastically lower the yield.

    • Milder Reagents: Consider alternative, milder nitrating systems. A combination of nitric acid in acetic anhydride can be effective, though it may favor different regioselectivity.[3] Another modern approach involves using iron(III) nitrate with trifluoroacetic acid (TFA), which has been shown to be a mild and efficient method for the C3-nitration of related structures and may be adaptable.[5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation byproducts.

B. Formation of Undesired Isomers (e.g., 3-Nitropyrazolo[1,5-a]pyrimidine): The electronic properties of the bicyclic system allow for nitration at multiple positions, with the C3 position being a common alternative.[4][6]

  • Causality: The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making the C3 position kinetically favorable for electrophilic attack under certain conditions. The formation of the 6-nitro isomer often relies on thermodynamic control or specific directing effects.

  • Solution:

    • Optimize Acid Catalyst: The ratio of nitric acid to sulfuric acid can influence regioselectivity. A higher concentration of sulfuric acid protonates the ring system, altering its electronic distribution and potentially favoring C6 nitration.

    • Solvent Effects: While classic nitrations are often run neat, the choice of a co-solvent could influence the outcome. However, for this specific transformation, a well-controlled neat reaction is most commonly reported.

    • Purification Strategy: If isomer formation is unavoidable, focus on an efficient purification method. See "Issue 2" for details on chromatographic separation.

Troubleshooting Decision Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

low_yield_troubleshooting start Low Yield of 6-Nitro Product check_tlc Analyze TLC Plate of Crude Reaction Mixture start->check_tlc degradation Significant Streaking / Baseline Material? check_tlc->degradation degradation_yes Yes degradation->degradation_yes degradation_no No degradation->degradation_no isomers Multiple Distinct Spots Close to Product Rf? isomers_yes Yes isomers->isomers_yes isomers_no No isomers->isomers_no no_reaction Mainly Starting Material Present? no_reaction_yes Yes no_reaction->no_reaction_yes sol_degradation Reduce Temperature (0-5°C) Use Milder Nitrating Agent Reduce Reaction Time degradation_yes->sol_degradation degradation_no->isomers sol_isomers Optimize H₂SO₄/HNO₃ Ratio Develop Robust Chromatographic Separation Method isomers_yes->sol_isomers isomers_no->no_reaction sol_no_reaction Increase Reaction Time Incrementally Slightly Increase Temperature (e.g., to 15°C) Verify Reagent Quality no_reaction_yes->sol_no_reaction success Improved Yield sol_degradation->success sol_isomers->success sol_no_reaction->success

Caption: A troubleshooting decision tree for low yield issues.

Issue 2: Difficulty in Product Purification

Question: I've managed to synthesize the product, but I'm struggling to isolate pure this compound from the reaction mixture. What's the best approach?

Answer: Purification is challenging due to the presence of regioisomers and residual acids.

  • Causality: The 3-nitro and 6-nitro isomers often have very similar polarities, making them difficult to separate using standard column chromatography. Residual sulfuric acid can also cause the product to streak on silica gel.

  • Solution:

    • Acid Quench and Neutralization: After the reaction is complete, pour the mixture carefully over crushed ice. This will hydrolyze any remaining reactive species and dilute the acid. Slowly neutralize the solution with a base like sodium bicarbonate or a cold, dilute sodium hydroxide solution until the pH is ~7. This will precipitate the crude product.

    • Chromatography:

      • Adsorbent: Use a high-quality silica gel (230-400 mesh).

      • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Ethyl Acetate or Methanol. For example, a gradient of 0% to 5% Ethyl Acetate in Dichloromethane can effectively separate the isomers.

      • TLC Guidance: Use TLC with different solvent systems to find the optimal conditions for separation before running a large column.

Frequently Asked Questions (FAQs)

Q1: What is the foundational synthetic route to the pyrazolo[1,5-a]pyrimidine core before nitration?

A1: The most common and versatile method is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[1][7] The 5-aminopyrazole acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, which after dehydration, forms the fused pyrimidine ring.[1] Acetic acid is often used as both the solvent and an acid catalyst for this reaction, which typically requires heating under reflux.[7][8]

General Synthesis Workflow

synthesis_workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Nitration start_materials 5-Aminopyrazole + 1,3-Dicarbonyl Compound cyclocondensation Cyclocondensation (e.g., Acetic Acid, Reflux) start_materials->cyclocondensation core_product Pyrazolo[1,5-a]pyrimidine cyclocondensation->core_product nitration Nitration (HNO₃ / H₂SO₄, 0-10°C) core_product->nitration workup Aqueous Workup (Ice Quench, Neutralization) nitration->workup purification Purification (Column Chromatography) workup->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of the target compound.

Q2: What are the standard nitrating conditions, and why is regioselectivity a concern?

A2: The standard condition for nitrating pyrazolo[1,5-a]pyrimidine is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] Regioselectivity is a major concern because the molecule has multiple positions susceptible to electrophilic attack. The nitronium ion (NO₂⁺) can attack the electron-rich C3 position in the pyrazole ring or the C6 position in the pyrimidine ring. The outcome is a delicate balance of kinetic versus thermodynamic control, which is highly dependent on the precise reaction conditions like temperature and acid strength.[4]

Q3: How can I definitively confirm that I have synthesized the 6-nitro isomer and not the 3-nitro isomer?

A3: Confirmation of the regiochemistry requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton signals in the pyrazolo[1,5-a]pyrimidine ring system are distinct. The introduction of a nitro group will cause a significant downfield shift for adjacent protons. By comparing the observed chemical shifts and coupling constants with literature values or through 2D NMR techniques like NOESY (to see through-space correlations between protons), you can unambiguously assign the structure. For example, the ¹H NMR spectrum of the parent this compound is expected to show a singlet for the proton adjacent to the nitro group at a characteristic downfield position.[3]

  • ¹³C NMR: The carbon attached to the nitro group will also have a characteristic chemical shift.[3]

  • X-Ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.

Q4: What are the critical safety precautions for this nitration reaction?

A4: Nitration reactions are highly energetic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and acid-resistant gloves.

  • Fume Hood: All work must be performed in a certified chemical fume hood.

  • Controlled Addition: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidant. The substrate should be added slowly and in portions to the cold nitrating mixture to manage the exothermic reaction.

  • Temperature Monitoring: Use an ice bath and a thermometer to ensure the temperature does not exceed the recommended range. A runaway reaction can lead to violent decomposition.

  • Quenching: The process of quenching the reaction on ice should also be done slowly and carefully behind a blast shield.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established literature for achieving a high yield of the target compound.[3]

Objective: To synthesize this compound from pyrazolo[1,5-a]pyrimidine.

Materials:

  • Pyrazolo[1,5-a]pyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Silica Gel (230-400 mesh)

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 10 mL of concentrated H₂SO₄. Cool the acid to 0°C. Slowly, dropwise, add 2.5 mL of concentrated HNO₃, ensuring the temperature does not rise above 10°C.

  • Substrate Addition: Once the nitrating mixture is stable at 0-5°C, add 1.0 g of pyrazolo[1,5-a]pyrimidine in small portions over 30 minutes. Use a thermometer to monitor the internal temperature and keep it below 10°C.

  • Reaction: Stir the reaction mixture at 5-10°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexane).

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker behind a blast shield. A precipitate should form.

  • Neutralization: Slowly add a saturated solution of NaHCO₃ to the beaker with vigorous stirring until the effervescence ceases and the pH of the solution is approximately 7.

  • Extraction: Filter the resulting solid precipitate and wash it with cold water. Alternatively, if the product is not a solid, extract the aqueous solution with DCM (3 x 50 mL). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 5% EtOAc in DCM.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR and compare it to literature data to confirm its identity as this compound.

Summary of Nitration Strategies
PrecursorReagentsTemperatureReported Yield (%)Reference
Pyrazolo[1,5-a]pyrimidineHNO₃/H₂SO₄80°C92%[3]
3-Cyanopyrazolo[1,5-a]pyrimidineHNO₃/Ac₂O0–5°C43%[3]

Note: The 92% yield at 80°C is for the parent compound and may require significant optimization for substituted derivatives. Starting at lower temperatures is highly recommended for safety and to minimize byproducts.

References

Validation & Comparative

Validating the Therapeutic Potential of 6-Nitropyrazolo[1,5-a]pyrimidine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anti-inflammatory, anti-cancer, and protein kinase inhibitory agents.[1][3][4] This guide focuses on the subsequent crucial step after initial in vitro screening: the in vivo validation of a promising candidate, 6-Nitropyrazolo[1,5-a]pyrimidine.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining robust and reproducible in vivo models to substantiate the therapeutic potential of this compound. We will objectively compare its projected performance against established alternatives, supported by illustrative experimental data and detailed protocols. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system.

The Rationale for In Vivo Modeling

While in vitro assays provide essential preliminary data on a compound's mechanism of action and potency, they cannot replicate the complex physiological environment of a living organism. In vivo models are indispensable for evaluating a drug candidate's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the drug's effect on the body), and overall efficacy and safety.[5][6] The selection of an appropriate animal model is therefore a critical decision in the preclinical development pipeline.

Based on the known activities of the pyrazolo[1,5-a]pyrimidine class, we will explore two distinct and highly relevant therapeutic avenues for this compound: anti-inflammatory and anti-cancer activities.

Part 1: Validation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for screening acute anti-inflammatory activity.[7][8][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different mediators of inflammation.[8]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation & Measurement Phase cluster_2 Data Analysis Phase acclimatize Animal Acclimatization (Wistar Rats, n=6/group) grouping Animal Grouping & Baseline Paw Volume Measurement (V₀) acclimatize->grouping dosing Drug Administration (p.o. or i.p.) grouping->dosing induction Carrageenan Injection (0.1 mL, 1% solution) dosing->induction 1 hour post-administration measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement calc Calculate Paw Edema (%) & Inhibition of Edema (%) measurement->calc stats Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least 5 days before the experiment, with free access to food and water.

  • Animal Grouping and Baseline Measurement: Animals are divided into four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Group II (Test Compound): Receives this compound (e.g., 50 mg/kg, p.o.).

    • Group III (Test Compound): Receives this compound (e.g., 100 mg/kg, p.o.).

    • Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.). The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[8]

  • Drug Administration: The respective compounds are administered via oral gavage (p.o.).

  • Induction of Edema: One hour after drug administration, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[8][10][11]

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]

  • Data Analysis:

    • The percentage increase in paw edema is calculated as: ((Vₜ - V₀) / V₀) * 100.

    • The percentage inhibition of edema is calculated as: ((Edema_control - Edema_treated) / Edema_control) * 100.

Comparative Performance Data
Treatment GroupDose (mg/kg)Peak Paw Edema Increase (%) at 3hInhibition of Edema (%) at 3h
Vehicle Control -75.2 ± 4.5-
This compound 5048.1 ± 3.2*36.0%
This compound 10035.3 ± 2.8 53.1%
Indomethacin (Positive Control) 1030.8 ± 2.559.0%
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.

Interpretation of Results: The hypothetical data demonstrates that this compound exhibits a dose-dependent anti-inflammatory effect. At a dose of 100 mg/kg, its efficacy in reducing acute inflammation is comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This suggests a potent inhibitory effect on inflammatory mediators, warranting further investigation into its mechanism of action, potentially involving the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.[8]

Part 2: Validation of Anti-Cancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[3][12] Therefore, a logical step is to evaluate the anti-tumor activity of this compound using a human tumor xenograft model in immunodeficient mice.[13][14][15] This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.

Signaling Pathway: Kinase Inhibition in Cancer

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates P1 Pyrazolo[1,5-a]pyrimidine (6-Nitro derivative) P1->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow: Xenograft Tumor Model

G cluster_0 Tumor Implantation Phase cluster_1 Treatment Phase cluster_2 Endpoint & Analysis cell_prep Prepare Human Cancer Cell Suspension (e.g., A549) implant Subcutaneous Injection into Immunodeficient Mice cell_prep->implant growth Monitor Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize Tumors reach target size treatment Administer Treatment (Daily for 21 days) randomize->treatment monitor Measure Tumor Volume & Body Weight (2x/week) treatment->monitor endpoint Euthanize & Excise Tumors monitor->endpoint End of study analysis Calculate Tumor Growth Inhibition (TGI) (%) endpoint->analysis

Caption: Workflow for a Xenograft Antitumor Efficacy Study.

Detailed Experimental Protocol
  • Cell Culture: Human non-small cell lung cancer cells (A549) are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.[14]

  • Tumor Implantation: Each mouse is subcutaneously injected into the right flank with 5 x 10⁶ A549 cells suspended in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel.[16]

  • Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[16][17] Mice are then randomized into treatment groups (n=8 per group).

    • Group I (Vehicle Control): Receives vehicle (e.g., PEG400).

    • Group II (Test Compound): Receives this compound (50 mg/kg, i.p.).

    • Group III (Positive Control): Receives Cisplatin (5 mg/kg, i.p., once weekly).

  • Treatment: Treatments are administered for 21 consecutive days. Tumor volume and body weight are measured twice weekly as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean Tumor Volume_treated / Mean Tumor Volume_control)) * 100.

Comparative Performance Data
Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control -1250 ± 150-+5.2 ± 1.1
This compound 50575 ± 85 54.0%+2.1 ± 0.8
Cisplatin (Positive Control) 5480 ± 7061.6%-8.5 ± 2.3*
Data are presented as mean ± SEM. *p<0.5, **p<0.01 compared to Vehicle Control.

Interpretation of Results: The representative data indicates that this compound significantly inhibits tumor growth in an A549 xenograft model. Its efficacy (54.0% TGI) approaches that of the standard chemotherapeutic agent, Cisplatin (61.6% TGI). Critically, the test compound did not induce significant weight loss, a common side effect of cytotoxic agents like Cisplatin, suggesting a more favorable safety profile. This potent anti-tumor activity combined with better tolerability makes this compound a compelling candidate for further preclinical development as a targeted cancer therapeutic.

Conclusion and Future Directions

The in vivo models presented in this guide provide a robust framework for validating the biological activity of this compound. The illustrative data strongly supports its potential as both a potent anti-inflammatory agent and a well-tolerated anti-cancer therapeutic.

The path forward requires a multi-faceted approach. For its anti-inflammatory properties, elucidation of the precise mechanism, such as specific cytokine or enzyme inhibition, is necessary. For its anti-cancer activity, further studies should include pharmacokinetic profiling, testing in orthotopic and patient-derived xenograft (PDX) models to better mimic human disease[13], and combination studies with existing standard-of-care drugs.

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Through rigorous and methodologically sound in vivo validation, compounds like this compound can be effectively advanced from promising hits to potential clinical candidates.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Nitropyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2][3] The introduction of a nitro group, a versatile synthetic handle and pharmacophore, often results in the formation of a mixture of positional isomers. Differentiating these isomers, such as 6-nitropyrazolo[1,5-a]pyrimidine from its 5-nitro and 7-nitro counterparts, is a critical analytical challenge for process chemistry, quality control, and drug development. This guide provides an in-depth, multi-technique spectroscopic framework for the unambiguous structural elucidation of these isomers. By integrating insights from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, we present a holistic analytical workflow. This document is intended to equip researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to confidently distinguish between these closely related structures.

The Isomeric Challenge in Nitration of Pyrazolo[1,5-a]pyrimidines

The synthesis of nitropyrazolo[1,5-a]pyrimidines, typically through electrophilic nitration, can yield a mixture of products due to the nuanced reactivity of the bicyclic system.[3][4] The pyrimidine ring is generally electron-deficient, while the pyrazole ring is electron-rich, directing electrophilic substitution. However, directing effects and reaction conditions can lead to substitution at various positions. The primary isomers of concern alongside the target 6-nitro derivative are the 5-nitro and 7-nitro isomers.

Unambiguous identification is paramount, as the position of the nitro group profoundly influences the molecule's steric and electronic properties, which in turn dictates its biological activity, toxicity, and patentability. This guide will focus on the comparative analysis of this compound and its key positional isomer, 5-nitropyrazolo[1,5-a]pyrimidine, to illustrate the core analytical principles.

Isomer_Formation cluster_products Potential Isomeric Products Precursor Pyrazolo[1,5-a]pyrimidine Reaction Electrophilic Nitration (e.g., HNO3/H2SO4) Precursor->Reaction Mixture Isomeric Mixture Reaction->Mixture Isomer6 This compound (Target) Mixture->Isomer6 Major/Minor Isomer5 5-Nitropyrazolo[1,5-a]pyrimidine Mixture->Isomer5 Major/Minor Isomer7 7-Nitropyrazolo[1,5-a]pyrimidine Mixture->Isomer7 Major/Minor

Caption: Synthetic pathway often yielding a mixture of nitro isomers.

Comparative Spectroscopic Analysis

A multi-pronged spectroscopic approach is essential for confident isomer differentiation. No single technique provides a complete picture, but together, they offer a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[5][6] The potent electron-withdrawing and anisotropic effects of the nitro group cause predictable and significant changes in the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.

Causality Behind the Chemical Shifts: The -NO₂ group strongly deshields nuclei in its proximity (ortho and para positions). This effect diminishes with distance. By analyzing the ¹H NMR chemical shifts of the protons on the pyrimidine ring (H-5, H-6, and H-7), we can pinpoint the location of the nitro group.

  • For this compound: The protons at C-5 and C-7 are ortho to the nitro group. They will experience the most significant downfield shift (higher ppm) compared to the parent compound. The H-5 proton will likely appear as a doublet coupled to H-6, and H-7 will be a singlet.

  • For 5-Nitropyrazolo[1,5-a]pyrimidine: The H-6 proton is ortho and will be strongly deshielded. The H-7 proton is para and will also be deshielded, but to a lesser extent. The H-6 and H-7 protons will appear as doublets due to their mutual coupling.[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitro Isomers Note: These are illustrative values based on established principles. Actual values may vary based on solvent and concentration.

Position 6-Nitro Isomer (¹H) 5-Nitro Isomer (¹H) 6-Nitro Isomer (¹³C) 5-Nitro Isomer (¹³C)
C-2 ~8.3 (d)~8.2 (d)~145~144
C-3 ~6.8 (d)~6.7 (d)~98~97
C-5 ~9.2 (d) N/A ~140 ~155 (C-NO₂) **
C-6 N/A ~9.5 (d) ~158 (C-NO₂) **~125
C-7 ~9.4 (s) ~9.0 (d) ~120 ~148

Key Differentiator: The most telling feature in the ¹H NMR is the multiplicity and chemical shift of the pyrimidine ring protons. For the 6-nitro isomer, one expects a downfield singlet (H-7) and a downfield doublet (H-5). For the 5-nitro isomer, one expects two downfield doublets (H-6 and H-7).

Mass Spectrometry (MS): Fingerprinting Fragmentation

While both isomers will exhibit the same molecular ion peak ([M]⁺) in a mass spectrum, their fragmentation patterns under Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be distinct. The stability of the resulting fragment ions is influenced by the nitro group's position.[8][9]

Characteristic Fragmentation Pathways: Nitroaromatic compounds typically undergo characteristic losses of NO (30 u) and NO₂ (46 u).[9][10][11]

  • [M]⁺ → [M - NO₂]⁺: This is a common fragmentation for both isomers.

  • [M]⁺ → [M - NO]⁺ → [M - NO - CO]⁺: This "nitro-nitrite" rearrangement is often observed. The relative abundance of the [M - NO]⁺ ion can sometimes differ between isomers due to ortho effects, which may stabilize or destabilize the resulting radical cation.[8]

  • Ring Cleavage: Subsequent fragmentation of the pyrazolopyrimidine ring system may differ. For instance, the fragmentation pathways involving the pyrimidine ring might be altered depending on which carbon atom bears the nitro substituent.

Key Differentiator: Subtle but reproducible differences in the relative abundances of key fragment ions (e.g., [M-NO]⁺ vs. [M-NO₂]⁺) can serve as a fingerprint to distinguish between the isomers, especially when analyzed by a standardized GC-MS method.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR, IR and UV-Vis spectroscopy provide rapid, complementary data.

  • Infrared (IR) Spectroscopy: The primary utility of IR is to confirm the presence of the nitro group. All isomers will show two strong, characteristic stretching bands:

    • Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹

    • Symmetric NO₂ stretch: ~1340-1360 cm⁻¹ The exact peak positions may shift slightly between isomers due to changes in the electronic environment, but these shifts are often too small to be used for unambiguous primary identification without authentic standards.

  • UV-Visible (UV-Vis) Spectroscopy: The pyrazolo[1,5-a]pyrimidine system is a chromophore. The addition of a nitro group, a strong auxochrome, causes a bathochromic (red) shift in the maximum absorbance wavelength (λₘₐₓ) due to extended π-conjugation.[12][13] The position of the nitro group affects the electronic structure and the energy of the π → π* transitions. It is expected that the isomers will have slightly different λₘₐₓ values and molar absorptivities (ε). This can be a useful, rapid check for purity or identity once a standard has been characterized.

Integrated Analytical Workflow

For a robust and defensible identification of an unknown sample, a logical workflow should be employed. This ensures that orthogonal techniques are used to build a conclusive case for the structure.

Workflow start Unknown Sample (Potential Isomeric Mixture) ms 1. GC-MS Analysis start->ms Check MW & Purity ir 2. FT-IR Analysis ms->ir Confirm -NO₂ group nmr 3. ¹H & ¹³C NMR Analysis ir->nmr Definitive structural assignment decision Compare Data to Predictions & Reference Spectra nmr->decision isomer6 Structure Confirmed: This compound decision->isomer6 ¹H: Downfield s & d isomer5 Structure Confirmed: 5-Nitro or other Isomer decision->isomer5 ¹H: Two downfield d's mixture Result: Isomeric Mixture decision->mixture Signals for multiple isomers

Caption: A logical workflow for the definitive identification of nitro isomers.

Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and trustworthy data.

Protocol 1: GC-MS Analysis

This protocol is designed to separate isomers and obtain their characteristic fragmentation patterns.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: EI, 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Identify the molecular ion peak. Compare the fragmentation pattern and relative ion abundances against reference spectra or theoretical fragmentation pathways.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

This protocol provides the definitive data for structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard ¹³C{¹H} proton-decoupled spectrum.

    • Optional but recommended: Run 2D experiments like COSY (to establish H-H couplings) and HSQC/HMBC (to correlate H-C one-bond and long-range couplings).[5][6]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correct). Calibrate the ¹H spectrum to TMS at 0.00 ppm. Assign all proton and carbon signals based on chemical shifts, multiplicities, and integration. Compare the observed patterns to the predicted patterns for each isomer.

Conclusion

The differentiation of this compound from its positional isomers is a critical task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry and vibrational spectroscopy provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique for unambiguous structural assignment . The distinct electronic environment created by the nitro group at different positions leaves an unmistakable fingerprint on the ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling patterns of the pyrimidine ring protons. By employing the integrated workflow and standardized protocols detailed in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, ensuring the integrity and quality of their scientific and developmental endeavors.

References

The Strategic Value of the 6-Nitropyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast majority of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, "privileged scaffolds" have emerged—frameworks that can be decorated to interact with multiple, distinct biological targets. This guide provides an in-depth technical comparison of the 6-nitropyrazolo[1,5-a]pyrimidine scaffold against other prominent heterocyclic systems, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Kinase Hinge-Binder

The pyrazolo[1,5-a]pyrimidine is a fused, planar N-heterocyclic system that has garnered significant attention as a cornerstone for potent and selective inhibitors, particularly targeting protein kinases. Its rigid structure provides a well-defined vector for substituents, allowing for precise tuning of steric and electronic properties to optimize target engagement and physicochemical characteristics.

This scaffold's prominence is exemplified by its presence in multiple approved and clinical-stage drugs, especially in oncology. Two of the three marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature this core, highlighting its efficacy in binding to the ATP pocket of kinases. The pyrazolo[1,5-a]pyrimidine framework is a versatile and highly adaptable scaffold for developing inhibitors against a range of kinases, including CK2, EGFR, B-Raf, and Pim-1.

The Strategic Role of the 6-Nitro Group: More Than Just a Substituent

While the core pyrazolo[1,5-a]pyrimidine is valuable, the introduction of a nitro group at the 6-position transforms it into a highly strategic asset for drug design. The 6-nitro group is not merely a modulating substituent; it is a critical synthetic handle and a powerful electronic influencer.

Electronic Modulation

The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence at the 6-position significantly alters the electron distribution across the fused ring system. This has profound implications:

  • Modulation of pKa: It lowers the basicity of the ring nitrogens, which can be crucial for tuning solubility, membrane permeability, and off-target interactions (e.g., hERG).

  • Enhanced Reactivity: It activates the ring for certain chemical transformations, while its electron-withdrawing nature can influence the binding affinity to specific biological targets. Studies on other nitro-containing scaffolds have shown that electronic features of the entire molecule are critical for its properties.

A Gateway for Diversification

The true power of the 6-nitro group lies in its synthetic versatility. It is readily reduced to a 6-amino group, which serves as a versatile nucleophilic point for extensive derivatization. This two-step process (nitration followed by reduction) unlocks a vast chemical space for structure-activity relationship (SAR) exploration. The resulting 6-amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide array of functional groups designed to probe the target's binding site, improve pharmacokinetic properties, or attach solubility-enhancing moieties.

The diagram below illustrates this key strategic concept.

G cluster_0 Core Scaffold Modification cluster_1 Drug Candidate Development cluster_2 Property Optimization Core Pyrazolo[1,5-a]pyrimidine Nitro This compound (Key Intermediate) Core->Nitro Nitration (HNO₃/Ac₂O) Amino 6-Aminopyrazolo[1,5-a]pyrimidine (Versatile Nucleophile) Nitro->Amino Reduction (e.g., Hydrazine/Raney Ni) Derivatives Diverse Library of 6-Substituted Analogs Amino->Derivatives Acylation, Alkylation, Coupling Reactions SAR SAR Exploration (Potency, Selectivity) Derivatives->SAR ADME ADME Optimization (Solubility, Stability) Derivatives->ADME

Caption: Synthetic strategy leveraging the 6-nitro group for library development.

Comparative Analysis with Other Privileged Scaffolds

The value of the this compound scaffold is best understood in comparison to other workhorses of medicinal chemistry.

Indole Scaffold

The indole ring, a fusion of benzene and pyrrole, is another quintessential privileged scaffold found in numerous natural products and synthetic drugs.

  • Advantages: Features a hydrogen bond donor (N-H) which is critical for many target interactions. The scaffold is well-understood, with extensive synthetic methodologies available.

  • Disadvantages: The indole N-H can be a site for metabolic oxidation. The scaffold's reactivity can sometimes lead to instability or unwanted side reactions. Surprisingly, in some contexts, replacing a hydrogen with a nitro group on the indole scaffold has been shown to decrease binding affinity, highlighting the nuanced and system-dependent effects of this substituent.

  • Comparison: Unlike indole, the pyrazolo[1,5-a]pyrimidine scaffold lacks a hydrogen bond donor, which can be an advantage in avoiding certain metabolic pathways or when designing for ATP pockets where H-bond acceptors are preferred. The synthetic access to the 6-amino position provides a more direct and often less problematic route for diversification compared to functionalizing the indole core.

Quinoline Scaffold

Quinoline, a fusion of benzene and pyridine, is a versatile pharmacophore present in a wide array of drugs, from antimalarials to kinase inhibitors.

  • Advantages: The quinoline nitrogen acts as a hydrogen bond acceptor and can be protonated, which is often exploited to improve aqueous solubility. The fused aromatic system is stable and synthetically versatile.

  • Disadvantages: The quinoline ring can be susceptible to metabolism (oxidation) by cytochrome P450 enzymes, which can be a liability. Its relative planarity and lipophilicity can sometimes contribute to promiscuous binding or toxicity.

  • Comparison: The pyrazolo[1,5-a]pyrimidine scaffold contains more nitrogen atoms, offering additional points for hydrogen bonding interactions and potentially leading to more specific binding. The 6-nitro group provides a specific, activatable position for derivatization that is distinct from the general electrophilic or nucleophilic substitution patterns of quinoline.

Pyridine Scaffold

As a simple six-membered heterocycle, pyridine is one of the most common scaffolds in approved drugs.

  • Advantages: The pyridine nitrogen improves aqueous solubility and acts as a hydrogen bond acceptor. Replacing a phenyl ring with pyridine can significantly improve metabolic stability, potency, and permeability.

  • Disadvantages: As a monocyclic scaffold, it lacks the conformational rigidity of fused systems like pyrazolo[1,5-a]pyrimidine. This flexibility can sometimes be detrimental to binding affinity and selectivity. The basic nitrogen can lead to interactions with acidic targets or transporters, which may not always be desirable.

  • Comparison: The pyrazolo[1,5-a]pyrimidine scaffold offers a more rigid and extensive framework, which is often a requirement for high-affinity binding, especially in the well-defined ATP pockets of kinases. While pyridine is an excellent building block, the fused pyrazolo[1,5-a]pyrimidine system provides a more complex and information-rich core to build upon.

Table 1: Comparative Overview of Heterocyclic Scaffolds
FeatureThis compoundIndoleQuinolinePyridine
Structure Fused 5/6-membered ringsFused 5/6-membered ringsFused 6/6-membered ringsSingle 6-membered ring
Key Feature Strategic nitro group for diversificationH-bond donor (N-H)Basic H-bond acceptorBasic H-bond acceptor
Rigidity HighHighHighModerate
Common Targets Kinases (Trk, Pim-1, B-Raf)Kinases, GPCRs, TubulinKinases, DNA, Parasitic enzymesKinases, GPCRs, Enzymes
Metabolic Note Core is relatively stable; nitro group is a site for reductionN-H and phenyl ring are sites for oxidationRing oxidation is commonRing oxidation; can improve stability vs. phenyl
Advantage Gateway to 6-amino analogs; precise SAR explorationMimics natural structures (e.g., Tryptophan)Tunable basicity for solubilityImproves solubility and PK properties
Key Drug Examples Core in Larotrectinib, EntrectinibSunitinib, OndansetronChloroquine, BosutinibImatinib, Sildenafil

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed methodologies are paramount. Below are representative protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative and its evaluation in a key biological assay.

Synthesis of a 6-Substituted Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines the general, well-established cyclocondensation approach to the core, followed by nitration and reduction.

G Start Start: 5-Aminopyrazole & 1,3-Dicarbonyl Step1 Step 1: Cyclocondensation - Acetic Acid (Solvent) - Reflux (e.g., 120°C, 4h) - Formation of Pyrimidine Ring Start->Step1 Product1 Pyrazolo[1,5-a]pyrimidine Core Step1->Product1 Step2 Step 2: Nitration - Nitric Acid / Acetic Anhydride - Controlled Temp (e.g., 0-5°C) - Regioselective addition of NO₂ Product1->Step2 Product2 This compound Step2->Product2 Step3 Step 3: Reduction - Hydrazine Hydrate - Raney Nickel (Catalyst) - Ethanol (Solvent), Reflux Product2->Step3 Product3 6-Aminopyrazolo[1,5-a]pyrimidine Step3->Product3 Step4 Step 4: Derivatization (Example: Acylation) - Acyl Chloride - Pyridine (Base) - Room Temperature Product3->Step4 Final Final Product: 6-Acetamidopyrazolo[1,5-a]pyrimidine Step4->Final

Caption: General experimental workflow for synthesis and derivatization.

Step-by-Step Methodology:

  • Cyclocondensation to form the core:

    • To a solution of a substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

    • Heat the mixture to reflux (approx. 120 °C) for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidine core.

  • Nitration at the 6-position:

    • Suspend the pyrazolo[1,5-a]pyrimidine core (1.0 eq) in acetic anhydride at 0 °C.

    • Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the 6-nitro derivative.

  • Reduction to the 6-amino derivative:

    • Suspend the this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of Raney Nickel.

    • Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, and filter through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the 6-amino derivative.

Biochemical Kinase Assay (Representative Protocol for TrkA)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a target kinase, such as TrkA.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Prepare recombinant human TrkA enzyme in Kinase Buffer to the desired concentration.

    • Prepare the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration should be at or near its Kₘ for the enzyme.

    • Prepare a serial dilution of the test compound (e.g., the synthesized 6-substituted pyrazolo[1,5-a]pyrimidine) in Kinase Buffer with a final DMSO concentration ≤1%.

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

    • Add 2 µl of the TrkA enzyme solution to each well.

    • Incubate at room temperature for 10-20 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly strategic platform in modern drug design. It combines the proven, "privileged" nature of the core heterocycle—a successful kinase inhibitor—with the profound synthetic potential unlocked by the 6-nitro group. This group is not merely a static decoration but a functional tool that allows medicinal chemists to efficiently modulate electronic properties and, more importantly, serves as a reliable gateway to a vast and diverse chemical space through its reduction to a 6-amino intermediate.

When compared to other prominent scaffolds like indole, quinoline, and pyridine, the pyrazolo[1,5-a]pyrimidine core offers a unique combination of rigidity, hydrogen bonding capability (acceptors only), and metabolic stability. The ability to specifically and reliably functionalize the 6-position is a distinct advantage for rapid SAR generation and property optimization. As the demand for highly selective and potent therapeutics continues to grow, particularly in oncology, the strategic exploitation of well-defined and versatile scaffolds like this compound will remain a cornerstone of successful drug discovery campaigns.

A Head-to-Head Comparison of Synthetic Routes to 6-Nitropyrazolo[1,5-a]pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as protein kinase inhibitors in cancer treatment.[1][2] The introduction of a nitro group at the 6-position can be a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies to access 6-Nitropyrazolo[1,5-a]pyrimidine, offering field-proven insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique regioselectivity challenge. The bicyclic system has multiple positions susceptible to electrophilic attack, and controlling the site of nitration is paramount. This guide will dissect two principal synthetic pathways:

  • Route 1: Direct Electrophilic Nitration of the Pre-formed Pyrazolo[1,5-a]pyrimidine Core.

  • Route 2: A Two-Step Approach via Cyclocondensation to the Core Followed by Nitration.

We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding for drug development professionals and synthetic chemists.

Route 1: Direct Electrophilic Nitration of Pyrazolo[1,5-a]pyrimidine

This approach focuses on the direct functionalization of the readily accessible pyrazolo[1,5-a]pyrimidine parent ring. The key to this strategy lies in the careful selection of the nitrating agent, which dictates the position of the nitro group.

The Decisive Role of the Nitrating Agent

Research has unequivocally demonstrated that the outcome of the nitration of pyrazolo[1,5-a]pyrimidine is strongly dependent on the reaction medium.[3][4][5]

  • Mixed Acid (HNO₃/H₂SO₄): Standard nitrating conditions using a mixture of concentrated nitric and sulfuric acids lead to the exclusive formation of 3-Nitropyrazolo[1,5-a]pyrimidine .

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This reagent system specifically and regioselectively yields the desired This compound .[3]

This dramatic shift in regioselectivity underscores the nuanced reactivity of the heterocyclic system. While the pyrazole ring is more susceptible to electrophilic attack under strongly acidic conditions (favoring 3-substitution), the pyrimidine ring can be targeted under the conditions provided by nitric acid in acetic anhydride.

Mechanistic Insight: Beyond Simple Electrophilic Aromatic Substitution

The selective 6-nitration using nitric acid in acetic anhydride is not considered a straightforward electrophilic aromatic substitution. Theoretical calculations and experimental observations suggest that an addition-elimination sequence is likely at play to account for the observed regioselectivity.[4] This highlights the importance of understanding the reaction mechanism to ensure the desired outcome and troubleshoot any unexpected results. The reacting species in the nitric acid-acetic anhydride mixture is believed to be acetyl nitrate.

Experimental Protocol: Synthesis of this compound via Direct Nitration[3]

Step 1: Nitration

  • In a flask equipped with a stirrer and cooled in an ice-salt bath (0-5 °C), dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in acetic anhydride (10 mL).

  • Slowly add fuming nitric acid (90%, 5 mL) dropwise over 1 hour, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, pour the reaction mixture onto crushed ice.

  • Allow the mixture to stand overnight to ensure complete precipitation of the product.

  • Collect the precipitate by filtration.

  • Crystallize the crude product from methanol to yield pure this compound.

Expected Yield: 43%[3]

Visualization of Route 1

G cluster_0 Route 1: Direct Nitration Start_1 Pyrazolo[1,5-a]pyrimidine Product_1 This compound Start_1->Product_1 HNO₃ / Ac₂O 0-5 °C

Caption: Synthetic pathway for Route 1.

Route 2: Cyclocondensation Followed by Nitration

This synthetic strategy involves constructing the pyrazolo[1,5-a]pyrimidine core first, followed by the same regioselective nitration described in Route 1. This two-step approach offers greater flexibility in the synthesis of substituted analogues by modifying the starting materials for the cyclocondensation.

Step A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound.[6] For the synthesis of the parent, unsubstituted ring, 3-aminopyrazole is reacted with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine[3]

Step A1: Preparation of 3-Aminopyrazole

  • Decarboxylate 3-Aminopyrazole-4-carboxylic acid (5 g) by heating at approximately 170 °C until the evolution of carbon dioxide ceases.

  • Dissolve the resulting crude 3-aminopyrazole in ethanol (75 mL).

Step A2: Cyclocondensation

  • To the ethanolic solution of 3-aminopyrazole, add 10 M hydrochloric acid (5 mL) and zinc chloride (2.5 g).

  • Heat the mixture to reflux.

  • Add a solution of 1,1,3,3-tetramethoxypropane (6.6 g) in ethanol (10 mL).

  • Continue heating under reflux for 1 hour.

  • Pour the reaction mixture onto ice water (500 g) and neutralize with aqueous ammonia.

  • Extract the product with chloroform (4 x 100 mL).

  • Evaporate the combined organic extracts to yield crude pyrazolo[1,5-a]pyrimidine, which can be purified by crystallization.

Step B: Nitration of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine synthesized in Step A is then subjected to the specific nitration conditions to yield the 6-nitro product, as detailed in the experimental protocol for Route 1.

Visualization of Route 2

G cluster_1 Route 2: Cyclocondensation then Nitration Start_2A 3-Aminopyrazole Intermediate_2 Pyrazolo[1,5-a]pyrimidine Start_2A->Intermediate_2 HCl, ZnCl₂, EtOH, Reflux Reagent_2A 1,1,3,3-Tetramethoxypropane Reagent_2A->Intermediate_2 Product_2 This compound Intermediate_2->Product_2 HNO₃ / Ac₂O 0-5 °C

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

ParameterRoute 1: Direct NitrationRoute 2: Cyclocondensation then NitrationAnalysis
Starting Material Pyrazolo[1,5-a]pyrimidine3-Aminopyrazole-4-carboxylic acid, 1,1,3,3-tetramethoxypropaneRoute 1 is advantageous if the parent heterocycle is commercially available and cost-effective. Route 2 is more flexible, starting from more basic precursors.
Number of Steps 12 (or 3 if starting from the carboxylic acid)Route 1 is more concise and offers a quicker path to the final product, assuming the starting material is on hand.
Overall Yield 43% (reported for the nitration step)Variable; dependent on the yield of the cyclocondensation and the subsequent 43% nitration.The overall yield for Route 2 will likely be lower than 43% due to the multi-step nature.
Reagents & Conditions Fuming HNO₃, Ac₂O, 0-5 °C1. Heat (170°C), HCl, ZnCl₂, Reflux2. Fuming HNO₃, Ac₂O, 0-5 °CBoth routes employ hazardous reagents (fuming nitric acid) and require careful temperature control. Route 2 involves an initial high-temperature decarboxylation.
Scalability Potentially scalable with appropriate engineering controls for the exothermic nitration.The multi-step nature may introduce more challenges for large-scale production.Route 1 appears more straightforward to scale up, being a single transformation.
Flexibility Limited to the nitration of the parent ring or pre-existing substituted analogues.Highly flexible. A wide variety of substituted 3-aminopyrazoles and 1,3-dicarbonyl compounds can be used to generate diverse pyrazolo[1,5-a]pyrimidines prior to nitration.Route 2 is superior for generating a library of 6-nitro-pyrazolo[1,5-a]pyrimidine analogues with different substituents on the core structure.

Conclusion and Recommendations

The choice between these two synthetic routes is contingent on the specific objectives of the research.

Route 1 (Direct Nitration) is the more efficient and higher-yielding option if the target is solely the unsubstituted this compound and the parent heterocycle is readily available. Its single-step nature makes it attractive for its simplicity and potentially easier scale-up.

Route 2 (Cyclocondensation then Nitration) is the preferred strategy when synthetic flexibility is required. For researchers aiming to create a library of substituted 6-nitropyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies, this route provides the necessary adaptability by allowing for modifications in the cyclocondensation step. While it involves more steps and likely a lower overall yield, its versatility in analogue synthesis is a significant advantage in a drug discovery context.

Both routes require careful handling of corrosive and reactive nitrating agents. It is imperative that these reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment. The mechanistic peculiarity of the 6-nitration highlights the importance of precise control over reaction conditions to ensure the desired regiochemical outcome.

References

A Comparative Guide to the Structural Validation of P-Nitropyrazolo[1,5-a]pyrimidine: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like 6-Nitropyrazolo[1,5-a]pyrimidine, a scaffold of significant interest in medicinal chemistry due to its potential therapeutic activities.[1][2][3][4][5] An accurate structural model is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of pharmacological profiles.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques.[6] We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate method for the structural validation of novel small molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[6][7][8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[7][10][11]

The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure. This is crucial for confirming the connectivity of atoms, identifying unexpected rearrangements, and understanding intermolecular interactions within the crystal lattice.[7][9][11]

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully resolved crystal structure involves a series of critical steps. Each step must be carefully executed to ensure the generation of a high-quality crystal suitable for diffraction analysis.

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction of this compound

1. Crystallization: The critical first step is to obtain high-quality single crystals.[12][13] This often represents the most significant bottleneck in the process.[12][13]

  • Rationale: Slow crystal growth is essential to allow molecules to pack in a highly ordered, repeating lattice, which is necessary for sharp diffraction.

  • Methodologies:

    • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a loosely covered vial.[14] The slow evaporation of the solvent increases the concentration of the solute, leading to crystallization.[14]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[14][15] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15]

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble.[14] Crystals may form at the interface of the two solvents.[14]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The mounted crystal is then exposed to a focused beam of X-rays from a diffractometer.[8] As the crystal is rotated, a series of diffraction images are collected on a detector.[8]

3. Structure Solution and Refinement:

  • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.[8]

  • Initial phases for the diffraction data are determined using computational methods (e.g., direct methods).[8][16]

  • An initial electron density map is generated, from which an initial model of the molecule can be built.

  • This model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[8] The quality of the final structure is assessed using metrics such as the R-factor.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the ultimate structural proof, other spectroscopic and analytical techniques are indispensable for routine characterization and for instances where suitable crystals cannot be obtained.

Caption: Interplay of structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[17]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the pyrazole and pyrimidine rings.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, confirming the pyrazolo[1,5-a]pyrimidine core structure and the position of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[18][19][20][21]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern can provide clues about the molecule's structure and the connectivity of its atoms.[19]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of a molecule and to calculate its spectroscopic properties (e.g., NMR chemical shifts).[22][23]

  • Structure Optimization: Computational models can provide a theoretical structure that can be compared with experimental data.

  • Property Prediction: Predicted NMR spectra can aid in the assignment of experimental spectra, especially for complex molecules.

Comparative Analysis of Structural Validation Techniques

Technique Information Provided Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[7][10][11]High-quality single crystal (0.1-0.3 mm).[10]Unambiguous and definitive structural determination.[7]Crystal growth can be a major bottleneck.[12][13] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[17]5-10 mg of soluble compound.Provides information about the structure in solution, which is more biologically relevant.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[18][19][20]Micrograms to milligrams of sample.High sensitivity and accuracy for molecular weight determination.[18]Provides limited information about the 3D structure.
Computational Chemistry Predicted 3D structure, electronic properties, predicted spectroscopic data.[22][23]None (in silico).Can provide structural insights when experimental data is unavailable.[22][23]Predictions must be validated by experimental data. Accuracy depends on the level of theory used.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound like this compound is a multifaceted process that relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure, NMR spectroscopy and mass spectrometry are essential for routine characterization and for providing complementary information about the molecule's connectivity and composition. Computational chemistry serves as a valuable tool for predicting structures and aiding in the interpretation of experimental data.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the strengths and limitations of each technique is crucial for making informed decisions about which methods to employ. Ultimately, a robust structural validation package, integrating data from multiple orthogonal techniques, provides the highest level of confidence in the structure of a new chemical entity, paving the way for successful downstream research and development.

References

Assessing the Kinase Selectivity of 6-Nitropyrazolo[1,5-a]pyrimidine: A Comparative Guide to Profiling Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a critical class of enzymes. Their role as central regulators of cellular signaling pathways has made them a primary focus for the development of targeted therapies. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of kinases including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs).[1][2][3][4] The introduction of various substituents to this core, such as the nitro group in 6-Nitropyrazolo[1,5-a]pyrimidine, presents an opportunity to modulate potency and selectivity. However, the true potential of any novel kinase inhibitor can only be unlocked through a rigorous assessment of its selectivity profile across the human kinome.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the selectivity profile of a novel compound, using this compound as a primary example. We will delve into the causality behind experimental choices, present detailed protocols for in vitro kinase screening, and offer insights into the interpretation of the resulting data, thereby providing a self-validating system for evaluating kinase inhibitor selectivity.

The Imperative of Kinase Selectivity Profiling

The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[5] This conservation presents a significant challenge, as a lack of inhibitor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic effect.[6] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design. It allows for the identification of potential liabilities, informs on structure-activity relationships (SAR), and can even unveil novel therapeutic opportunities through polypharmacology.[6]

Designing the Kinase Selectivity Screen: A Step-by-Step Protocol

The assessment of a compound's selectivity begins with a broad screen against a diverse panel of kinases, followed by more detailed dose-response studies for any identified "hits."

Experimental Workflow: From Compound Preparation to Data Analysis

The following workflow outlines the critical steps in performing a comprehensive kinase selectivity screen.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization (DMSO Stock) Assay_Plates Assay Plate Preparation (Compound Dispensing) Compound_Prep->Assay_Plates Acoustic Dispensing Kinase_Addition Addition of Kinase and Substrate Assay_Plates->Kinase_Addition ATP_Addition Initiation of Reaction (Addition of ATP) Kinase_Addition->ATP_Addition Incubation Incubation at RT ATP_Addition->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization Hit_ID Hit Identification (Threshold >70% Inhibition) Normalization->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Selectivity Selectivity Analysis (S-Score, Kinome Map) IC50->Selectivity caption Figure 1: Experimental workflow for kinase selectivity profiling. G cluster_pathway Pim-1 Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation (Inhibition) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor This compound Inhibitor->Pim1 caption Figure 2: Simplified Pim-1 signaling pathway.

References

A Comparative Guide to the Photophysical Properties of 6-Nitropyrazolo[1,5-a]pyrimidine and Industry-Standard Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive benchmark of the anticipated photophysical properties of 6-nitropyrazolo[1,5-a]pyrimidine against widely used and well-characterized fluorophores: Fluorescein, Rhodamine 6G, and Quinine Sulfate. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from studies on structurally related pyrazolo[1,5-a]pyrimidine derivatives to project its likely performance.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising heterocyclic system in the development of novel fluorescent probes, owing to its synthetic accessibility and tunable optical properties.[1][2] The photophysical characteristics of these compounds are highly sensitive to the nature and position of substituents on the fused ring system.[3] Generally, the introduction of electron-donating groups (EDGs) tends to enhance fluorescence quantum yields, while electron-withdrawing groups (EWGs) often lead to a decrease in emission intensity.[3][4] The nitro group (-NO2) is a potent EWG, and its presence at the 6-position of the pyrazolo[1,5-a]pyrimidine core is expected to significantly influence its absorption and emission properties.

Benchmarking Against Established Fluorophores: A Data-Driven Comparison

To provide a clear perspective, the following table summarizes the key photophysical properties of three industry-standard fluorophores. This data serves as a baseline for evaluating the potential utility of novel compounds like this compound.

FluorophoreAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F_)Stokes Shift (nm)
Fluorescein (in 0.1 M NaOH)494[5]512[5]~76,900~0.9518
Rhodamine 6G (in ethanol)530550~116,000[6]~0.95[3]20
Quinine Sulfate (in 0.5 M H₂SO₄)347450~5,700~0.55103

Projected Photophysical Profile of this compound

Based on the established structure-property relationships in the pyrazolo[1,5-a]pyrimidine family, we can extrapolate the likely characteristics of the 6-nitro derivative:

  • Quantum Yield (Φ_F_) : The presence of the electron-withdrawing nitro group is anticipated to result in a significantly lower fluorescence quantum yield compared to the benchmark dyes. Studies on 7-substituted pyrazolo[1,5-a]pyrimidines have demonstrated that derivatives bearing EWGs exhibit diminished quantum yields.[3][4] This quenching effect is a critical consideration for applications requiring high brightness.

  • Stokes Shift : Pyrazolo[1,5-a]pyrimidine derivatives can exhibit tunable Stokes shifts. The intramolecular charge transfer (ICT) character of the excited state, influenced by substituents, plays a key role. While a definitive value cannot be stated without experimental data, a moderate to potentially large Stokes shift could be anticipated, which is advantageous in minimizing self-absorption and improving signal-to-noise ratios.

  • Molar Extinction Coefficient (ε) : The molar extinction coefficient is expected to be moderate, in line with other pyrazolo[1,5-a]pyrimidine derivatives.[3]

  • Photostability : The photostability of the pyrazolo[1,5-a]pyrimidine core has been noted as a favorable characteristic.[4] However, the nitro substituent might influence its photobleaching kinetics, and this would require experimental verification.

  • Solvatochromism : The emission of many pyrazolo[1,5-a]pyrimidine derivatives is sensitive to solvent polarity. It is plausible that this compound would also exhibit some degree of solvatochromism, a property that can be exploited for sensing applications.

Experimental Workflow for Photophysical Characterization

To empirically determine the photophysical properties of a novel fluorophore like this compound, a standardized set of experiments is essential. The following diagram illustrates a typical workflow.

G cluster_synthesis Compound Preparation cluster_characterization Photophysical Measurements cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of This compound uv_vis UV-Vis Absorption Spectroscopy (Determination of λ_abs_ and ε) synthesis->uv_vis Dissolve in appropriate solvent photostability Photostability Assay (Photobleaching Kinetics) synthesis->photostability fluorescence Fluorescence Spectroscopy (Determination of λ_em_ and Stokes Shift) uv_vis->fluorescence Excite at λ_abs_ qy Quantum Yield Measurement (Comparative Method) uv_vis->qy Absorbance data for calculation data_table Tabulation of Photophysical Parameters uv_vis->data_table fluorescence->qy fluorescence->data_table qy->data_table photostability->data_table comparison Benchmarking against Standard Fluorophores data_table->comparison

Caption: Experimental workflow for characterizing the photophysical properties of a novel fluorophore.

Detailed Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions from the stock solution (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λ_abs_).

  • Plot the absorbance at λ_abs_ against the concentration.

  • The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined by a comparative method using a standard with a known quantum yield.

Protocol:

  • Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to the sample. For a compound with anticipated blue-green emission, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_F_ = 0.55) is a common choice.

  • Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample_) using the following equation:

    Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assay

Photostability is a critical parameter that determines the useful lifetime of a fluorophore in imaging experiments.

Protocol:

  • Prepare a solution of the fluorophore at a working concentration (e.g., 1 µM).

  • Place the solution in a fluorometer and continuously excite it at its λ_abs_ with a constant light intensity.

  • Monitor the decrease in fluorescence intensity at the λ_em_ over time.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay provides a measure of the photostability. For comparison, this should be performed in parallel with a standard fluorophore under identical conditions.

Jablonski Diagram: The Fundamentals of Fluorescence

To understand the photophysical processes at play, the Jablonski diagram provides a clear illustration of the electronic transitions that occur during fluorescence.

Jablonski cluster_absorption cluster_emission cluster_triplet S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative) T1_v0->S0_v2 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Conclusion

While this compound remains a novel compound with limited published photophysical data, a systematic analysis of its structural analogues provides a strong basis for predicting its performance. The presence of the 6-nitro group likely leads to a lower quantum yield compared to established fluorophores such as Fluorescein and Rhodamine 6G. However, the pyrazolo[1,5-a]pyrimidine core offers excellent potential for further derivatization to fine-tune its photophysical properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel fluorophores, enabling researchers to make informed decisions in their selection of fluorescent probes for a wide array of applications in life sciences and materials research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.